molecular formula C6H4Cl2O3S B146585 2,5-Dichlorobenzenesulfonic acid CAS No. 88-42-6

2,5-Dichlorobenzenesulfonic acid

Cat. No.: B146585
CAS No.: 88-42-6
M. Wt: 227.06 g/mol
InChI Key: LFXZSGVZSSMCMB-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H4Cl2O3S and its molecular weight is 227.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8755. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichlorobenzenesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXZSGVZSSMCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058967
Record name Benzenesulfonic acid, 2,5-dichloro-
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88-42-6
Record name 2,5-Dichlorobenzenesulfonic acid
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Record name 2,5-Dichlorobenzenesulfonic acid
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Record name 2,5-Dichlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-
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Record name Benzenesulfonic acid, 2,5-dichloro-
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Record name 2,5-dichlorobenzenesulphonic acid
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Record name 2,5-DICHLOROBENZENESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzenesulfonic Acid from 1,4-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2,5-dichlorobenzenesulfonic acid, a key intermediate in the pharmaceutical and chemical industries, through the electrophilic aromatic sulfonation of 1,4-dichlorobenzene. This guide details the reaction mechanism, experimental protocols, and key data points relevant to laboratory and pilot-scale synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceutical compounds and specialty chemicals. Its synthesis from the readily available and cost-effective starting material, 1,4-dichlorobenzene, proceeds via an electrophilic aromatic substitution reaction. The introduction of the sulfonic acid group is achieved by reacting 1,4-dichlorobenzene with a potent sulfonating agent, typically fuming sulfuric acid (oleum) or sulfur trioxide. The directing effects of the chloro substituents on the aromatic ring predominantly favor the formation of the 2,5-disubstituted product.

Reaction Mechanism and Byproducts

The sulfonation of 1,4-dichlorobenzene is a classic example of electrophilic aromatic substitution. The electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid, attacks the electron-rich benzene ring. The chlorine atoms are ortho, para-directing deactivators. In the case of 1,4-dichlorobenzene, the incoming electrophile is directed to the positions ortho to the chlorine atoms, which are positions 2, 3, 5, and 6. Due to steric hindrance between the sulfonic acid group and the adjacent chlorine atom, substitution at the 2 and 5 positions is favored.

The reaction can also lead to the formation of isomeric byproducts, primarily 2,3-dichlorobenzenesulfonic acid, although the formation of this compound is generally the major pathway. Under harsh reaction conditions, further sulfonation can occur, leading to the formation of dichlorobenzenedisulfonic acid isomers. Another potential byproduct is the formation of a diaryl sulfone, though this is typically observed in less than 1 mole % with 1,4-dichlorobenzene as the substrate.[1][2]

Quantitative Data

The following tables summarize key quantitative data for the reactants and the primary product.

Table 1: Properties of 1,4-Dichlorobenzene

PropertyValue
Molecular FormulaC₆H₄Cl₂
Molecular Weight147.00 g/mol
AppearanceWhite crystalline solid
Melting Point53-55 °C
Boiling Point174 °C
Density1.248 g/cm³

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₆H₄Cl₂O₃S
Molecular Weight227.06 g/mol [3]
AppearanceWhite crystalline solid
Melting Point92-95 °C
SolubilitySoluble in water

Table 3: Typical Reaction Parameters and Yields

ParameterValue/ConditionReference
Sulfonating AgentFuming Sulfuric Acid (20-30% SO₃)[4][5]
Reaction Temperature80-200 °C[4][5]
Reaction Time15-48 hours[4][5]
Product Ratio (2,5- vs. 2,3-isomer)~91:9[4][5]
Overall Yield~73%[4][5]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1,4-dichlorobenzene. This protocol is adapted from established procedures for the sulfonation of halogenated aromatic compounds.[4][5]

Materials:

  • 1,4-Dichlorobenzene

  • Fuming sulfuric acid (20-30% SO₃)

  • Deionized water

  • Ice

  • Barium carbonate (BaCO₃)

  • Strong acid ion-exchange resin (H⁺ form)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, charge 1,4-dichlorobenzene.

  • Addition of Sulfonating Agent: Carefully and slowly add fuming sulfuric acid (20-30% SO₃) to the reaction flask. The molar ratio of SO₃ to 1,4-dichlorobenzene should be approximately 2:1 to ensure complete reaction.[1][2]

  • Heating: Slowly heat the reaction mixture to 80°C and maintain this temperature for 1 hour. Then, increase the temperature to 150-200°C and continue heating for 15-24 hours. To prevent the loss of SO₃, the top of the condenser can be connected to a gas bubbler filled with silicone oil.[4][5]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and deionized water. This should be done slowly and with constant stirring in a well-ventilated fume hood.

  • Neutralization and Precipitation: To the acidic aqueous solution, slowly add barium carbonate (BaCO₃) in small portions until the effervescence ceases and the pH is neutral. This will precipitate the excess sulfuric acid as barium sulfate (BaSO₄).

  • Filtration: Filter the mixture to remove the insoluble barium sulfate. The filtrate contains the water-soluble barium salt of this compound.

  • Ion Exchange: Pass the filtrate through a column packed with a strong acid ion-exchange resin in the H⁺ form. This will exchange the barium ions for protons, yielding an aqueous solution of this compound.

  • Isolation: Concentrate the aqueous solution by rotary evaporation to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as an isopropanol/water mixture.[4][5]

Visualizations

Reaction Pathway:

Reaction_Pathway 1,4-Dichlorobenzene 1,4-Dichlorobenzene Intermediate Arenium Ion Intermediate 1,4-Dichlorobenzene->Intermediate + SO3 SO3 / H2SO4 SO3 / H2SO4 2,5-Dichlorobenzenesulfonic_acid 2,5-Dichlorobenzenesulfonic acid Intermediate->2,5-Dichlorobenzenesulfonic_acid - H+

Caption: Electrophilic aromatic sulfonation of 1,4-dichlorobenzene.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup Reactants 1,4-Dichlorobenzene + Fuming Sulfuric Acid Heating Heat (80-200°C) 15-24h Reactants->Heating Quench Pour into Ice/Water Heating->Quench Neutralize Add BaCO3 Quench->Neutralize Filter Filter off BaSO4 Neutralize->Filter Ion_Exchange Ion-Exchange Resin (H+ form) Filter->Ion_Exchange Isolate Concentrate and Recrystallize Ion_Exchange->Isolate

Caption: Step-by-step experimental workflow for synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dichlorobenzenesulfonic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Core Physicochemical Properties

This compound is a dichlorinated aromatic sulfonic acid. Its chemical structure and properties are of interest in various chemical synthesis applications.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂O₃S[1][2]
Molecular Weight 227.07 g/mol [1][2]
CAS Number 88-42-6[1]
Appearance White to almost white powder or crystals[1][3]
Melting Point 97.0 to 101.0 °C[1][3]
Density 1.668 g/cm³[1]
pKa (Predicted) -1.47 ± 0.30[1]
Solubility Freely soluble in water; Almost transparent in Methanol[1][3][4][5][6]
Storage Temperature Room Temperature, sealed in a dry environment[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized standard procedures that are applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method, a standard technique for organic compounds.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[4]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube and packed down to a height of 2-3 mm.[3] The sample must be completely dry and in a fine powder form to ensure accurate results.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid particle liquefies (final melting point) are recorded. This range is the melting range.[1] For a pure compound, this range is typically narrow.[4]

Solubility Determination

The solubility of this compound in various solvents can be determined through a standardized qualitative or quantitative procedure.

Qualitative Procedure:

  • Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

  • Solvent Addition: A measured volume (e.g., 1 mL) of the solvent (e.g., water, methanol) is added to the test tube.[2][7]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[2][7] The degree of dissolution is observed and recorded as soluble, partially soluble, or insoluble.[6] For acidic compounds like this compound, solubility tests in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) can also be performed to understand its acid-base properties.[2][7][8]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[9][10]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A standard solution of this compound of known concentration is prepared in deionized water.

  • Titration Setup: The beaker containing the acid solution is placed on a stir plate, and the pH electrode is immersed in the solution.

  • Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]

Synthesis Pathway

This compound is typically synthesized via the electrophilic aromatic sulfonation of 1,4-dichlorobenzene.

Synthesis of this compound

Reaction: Sulfonation of 1,4-dichlorobenzene.

Reagents:

  • 1,4-Dichlorobenzene

  • Fuming sulfuric acid (oleum) or sulfur trioxide[12][13]

General Procedure:

  • 1,4-Dichlorobenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃) or sulfur trioxide (SO₃).[12][13]

  • The reaction is an electrophilic aromatic substitution where the electrophile (SO₃ or protonated SO₃) attacks the benzene ring of 1,4-dichlorobenzene.[14]

  • The reaction mixture is typically heated to facilitate the reaction.[12]

  • Upon completion, the product is worked up, which may involve dilution with water and subsequent purification steps like recrystallization.

The following diagram illustrates the synthesis workflow.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product A 1,4-Dichlorobenzene C Sulfonation A->C Reactant B Fuming Sulfuric Acid (Oleum) B->C Sulfonating Agent D This compound C->D Yields

Synthesis of this compound

References

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonic Acid (CAS 88-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzenesulfonic acid (CAS 88-42-6), a versatile chemical intermediate with applications in organic synthesis and as a precursor for pharmacologically active molecules. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its relevance in drug development, particularly in the context of aldose reductase and VEGFR-2 inhibition.

Chemical and Physical Properties

This compound is a dichlorinated aromatic sulfonic acid. Its key physical and chemical properties are summarized in the table below. The compound is typically available as a dihydrate.

PropertyValueSource(s)
CAS Number 88-42-6[1]
Molecular Formula C₆H₄Cl₂O₃S[1]
Molecular Weight 227.06 g/mol [1]
Appearance White to almost white powder or crystals
Melting Point 97.0 to 101.0 °C
Density 1.668 g/cm³
Solubility Freely soluble in water.
pKa -1.47 ± 0.30 (Predicted)

Spectroscopic Data

Spectroscopy Data Highlights Source(s)
LC-MS Precursor m/z: 224.9185 ([M-H]⁻)[1]
¹³C NMR Spectra available from Eastman Organic Chemicals, Rochester, New York.[1]

Safety and Hazard Information

This compound is classified as a corrosive substance and requires careful handling.

GHS Classification Hazard Statements Pictogram Source(s)
Corrosive to metals (Category 1)H290: May be corrosive to metalsCorrosive[1]
Skin corrosion/irritation (Category 1C)H314: Causes severe skin burns and eye damageCorrosive[1]
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageCorrosive[1]

Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P390, P405, P406.[1]

Experimental Protocols

Synthesis of this compound by Sulfonation of 1,4-Dichlorobenzene

This protocol is a general method for the sulfonation of an aromatic compound and can be adapted for the synthesis of this compound.

Materials:

  • 1,4-Dichlorobenzene

  • Fuming sulfuric acid (oleum) or chlorosulfonic acid

  • Ice

  • Water

  • Suitable solvent for recrystallization (e.g., water or an ethanol/water mixture)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 1,4-dichlorobenzene.

  • Slowly add fuming sulfuric acid or chlorosulfonic acid to the reaction vessel while maintaining a controlled temperature, typically between 20-60°C. The reaction is exothermic and requires careful monitoring.

  • After the addition is complete, continue stirring the mixture at the designated temperature for several hours to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring to quench the reaction and precipitate the product.

  • Isolate the crude this compound by filtration.

  • Wash the crude product with cold water until the washings are neutral to remove any remaining acid.

  • Purify the product by recrystallization.

Purification by Recrystallization

This general procedure can be used to purify crude this compound.[2]

Materials:

  • Crude this compound

  • Deionized water (or a suitable solvent mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (or the chosen solvent) to dissolve the solid completely. Avoid adding excess solvent to maximize the yield.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

  • Dry the purified crystals, for example, by drawing air through the Büchner funnel or in a desiccator.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Atlantis C18, 3 µm, 3.0 x 150 mm)[1]

Mobile Phase:

  • A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium phosphate buffer at a slightly acidic pH) is commonly used for the separation of aromatic acids. For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.

General Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Prepare the sample solution by dissolving the synthesized or purified product in the mobile phase.

  • Set the HPLC parameters, including the mobile phase gradient, flow rate (typically 0.5-1.0 mL/min), column temperature, and UV detection wavelength (aromatic compounds typically absorb around 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the compound by comparing the peak area of the sample with the peak area of the standard.

Role in Drug Development

This compound serves as a crucial starting material for the synthesis of its more reactive derivative, 2,5-dichlorobenzenesulfonyl chloride. This sulfonyl chloride is then utilized to create a variety of sulfonamide-based compounds with significant pharmacological activities, particularly as inhibitors of aldose reductase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[3] Benzenesulfonamide derivatives have been identified as potent inhibitors of aldose reductase.[4][5] The mechanism of inhibition involves the interaction of the sulfonamide and carboxylate moieties with the active site of the enzyme.[4]

Below is a diagram illustrating the polyol pathway and the point of inhibition by aldose reductase inhibitors derived from this compound.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Hyperglycemia Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH Inhibitor Benzenesulfonamide Derivatives Inhibitor->AR NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway and Aldose Reductase Inhibition.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6] Overactivation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as it promotes tumor growth and metastasis.[7] Sulfonamide-based compounds have emerged as a promising class of VEGFR-2 inhibitors.[8] These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

The following diagram illustrates the VEGFR-2 signaling cascade and the mechanism of its inhibition.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2_inactive VEGFR-2 (monomer) VEGFR2_dimer VEGFR-2 Dimer (phosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Survival->Angiogenesis Inhibitor Sulfonamide-based Inhibitor Inhibitor->VEGFR2_dimer Inhibits Kinase Activity VEGF VEGF VEGF->VEGFR2_inactive Binds

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis of Bioactive Sulfonamides

The general workflow for utilizing this compound in the synthesis of potential drug candidates is outlined below.

Synthesis_Workflow Start 2,5-Dichlorobenzenesulfonic Acid (CAS 88-42-6) Step1 Reaction with Thionyl Chloride (SOCl₂) or similar agent Start->Step1 Intermediate 2,5-Dichlorobenzenesulfonyl Chloride Step1->Intermediate Step2 Reaction with Amine-containing Scaffold (e.g., amino acids, heterocycles) Intermediate->Step2 Product Sulfonamide Derivative Library Step2->Product Screening Biological Screening (e.g., Aldose Reductase Assay, VEGFR-2 Kinase Assay) Product->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Synthesis Workflow for Bioactive Sulfonamides.

References

Spectral Analysis of 2,5-Dichlorobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dichlorobenzenesulfonic acid (CAS No: 88-42-6), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the spectral properties and analytical methodologies related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

1.1. ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~8.1dH-6
~7.6ddH-4
~7.5dH-3
10-12 (broad s)s-SO₃H

Disclaimer: The ¹H NMR data presented is predicted and should be confirmed by experimental analysis.

1.2. ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~145C-1 (C-SO₃H)
~135C-2 (C-Cl)
~133C-5 (C-Cl)
~132C-6
~131C-4
~129C-3

Disclaimer: The ¹³C NMR data is based on general principles and requires experimental verification.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic sulfonic acids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence the chemical shift of the acidic proton.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts to 0 ppm.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1. IR Spectral Data

The following table lists the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~2900 (very broad)Broad, StrongO-H stretch (hydrogen-bonded) of the sulfonic acid
1600-1450Medium to WeakAromatic C=C stretching
1250-1120StrongAsymmetric SO₂ stretch
1080-1010StrongSymmetric SO₂ stretch
~1030MediumS-O stretch
850-750StrongC-H out-of-plane bending
~700StrongC-Cl stretch

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern provides valuable information about the molecular structure.

3.1. Mass Spectrometry Data

Publicly available mass spectrometry data for this compound includes both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1]

GC-MS Data

m/zRelative IntensityAssignment
226High[M]⁺ (for C₆H₄³⁵Cl₂O₃S)
228High[M+2]⁺ (isotope peak for one ³⁷Cl)
230Medium[M+4]⁺ (isotope peak for two ³⁷Cl)
162High[M - SO₂]⁺
145Medium[M - SO₃H]⁺

LC-MS Data (Negative Ion Mode)

m/zRelative IntensityAssignment
224.9185High[M-H]⁻

3.2. Experimental Protocol for Mass Spectrometry

3.2.1. GC-MS

  • Sample Preparation: The sample is typically derivatized (e.g., esterified) to increase its volatility for gas chromatography.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to elute the components.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

3.2.2. LC-MS

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Chromatographic Separation: Inject the sample into a liquid chromatograph. Separation is achieved on a suitable column (e.g., a C18 column) using a gradient or isocratic elution with an appropriate mobile phase.

  • Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique for this type of compound, and it can be run in either positive or negative ion mode.

  • Mass Analysis and Detection: Similar to GC-MS, the ions are separated by a mass analyzer and detected to produce a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Sample (e.g., ATR) Sample->Prep_IR Prep_MS Dissolve/Derivatize for GC/LC Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (GC-MS, LC-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectral analysis of this compound.

References

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonic Acid: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzenesulfonic acid, a key chemical intermediate in the synthesis of various pharmaceuticals and other industrial compounds. This document details its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis via the sulfonation of 1,4-dichlorobenzene is provided. Furthermore, this guide explores the biological significance of its derivatives, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical target in cancer therapy.

Molecular Structure and Formula

This compound is an organochlorine compound with the chemical formula C₆H₄Cl₂O₃S.[1][2] Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a sulfonic acid group at position 1.

IUPAC Name: this compound[2] CAS Number: 88-42-6[1][2] Molecular Weight: 227.06 g/mol [2]

The presence of the electron-withdrawing chlorine atoms and the strongly acidic sulfonic acid group significantly influences the reactivity and properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₄Cl₂O₃S[1][2]
Molecular Weight 227.07 g/mol [3][4]
Melting Point 97.0 to 101.0 °C[3][4]
Density 1.668 g/cm³[3][4]
pKa -1.47 ± 0.30 (Predicted)[3][4]
Solubility Freely soluble in water. Almost transparent in Methanol.[3][5]
Appearance White to almost white powder or crystals.[6][7]

Experimental Protocols

Synthesis of this compound via Sulfonation of 1,4-Dichlorobenzene

This protocol describes the synthesis of this compound by the sulfonation of 1,4-dichlorobenzene using oleum (fuming sulfuric acid).[5]

Materials:

  • 1,4-Dichlorobenzene

  • Fuming sulfuric acid (Oleum, 20-30% SO₃)

  • Ice

  • Water

  • Barium carbonate (BaCO₃) or Calcium hydroxide (Ca(OH)₂)

  • Cation exchange resin (acid form)

Procedure:

  • Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, carefully add 1,4-dichlorobenzene to fuming sulfuric acid. The mixture is then slowly heated. The reaction temperature and time are critical parameters that need to be optimized to favor the formation of the desired 2,5-isomer. A study suggests heating the mixture for an extended period at an elevated temperature (e.g., 200°C for 48 hours) can yield a mixture of sulfonated products.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice with constant stirring to quench the reaction.

  • Neutralization and Purification: The resulting acidic solution contains the product along with excess sulfuric acid. To purify, the solution is treated with an oxide, hydroxide, or carbonate of a metal whose sulfonate is water-soluble but whose sulfate is insoluble, such as barium carbonate or calcium hydroxide. This precipitates the excess sulfuric acid as insoluble barium or calcium sulfate, which can be removed by filtration.

  • Ion Exchange: The filtrate, containing the metal salt of this compound, is then passed through a cation exchange resin in the acid form. This removes the metal ions and yields a purified aqueous solution of this compound.

  • Isolation: The water can be removed under reduced pressure to obtain the solid this compound, which may be further purified by recrystallization.

Biological Significance and Signaling Pathways

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant biological activity. Notably, sulfonamide derivatives incorporating the 2,5-dichlorobenzenesulfonyl moiety have been investigated for their antibacterial properties.

Furthermore, benzoxazole benzenesulfonamide analogs derived from 2,5-Dichlorobenzenesulfonyl chloride have demonstrated potent anticancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival. Inhibition of VEGFR-2 by compounds derived from this compound can block these signaling events, thereby inhibiting angiogenesis and tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor 2,5-Dichlorobenzenesulfonic Acid Derivatives Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Synthetic Workflow for Biologically Active Derivatives

The synthesis of biologically active sulfonamides from this compound typically involves its conversion to the more reactive 2,5-Dichlorobenzenesulfonyl chloride, which then readily reacts with various amines to form the corresponding sulfonamides.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Dichlorobenzene 1,4-Dichlorobenzene SulfonicAcid 2,5-Dichlorobenzenesulfonic Acid Dichlorobenzene->SulfonicAcid Sulfonation SulfonylChloride 2,5-Dichlorobenzenesulfonyl Chloride SulfonicAcid->SulfonylChloride Chlorination (e.g., SOCl₂) Sulfonamide Biologically Active Sulfonamide SulfonylChloride->Sulfonamide Amine Amine (R-NH₂) Amine->Sulfonamide Nucleophilic Substitution

Caption: Synthesis workflow for sulfonamide derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials and the biological activity of its derivatives, particularly in the context of cancer drug development through the inhibition of the VEGFR-2 signaling pathway, highlight its importance in both industrial and medicinal chemistry. This guide provides foundational knowledge for researchers and professionals working with this compound and its derivatives, facilitating further exploration and application.

References

An In-depth Technical Guide to the Safe Handling of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling procedures for 2,5-Dichlorobenzenesulfonic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various industrial applications, including the synthesis of dyes and pharmaceuticals.

PropertyValue
Chemical Name This compound
Synonyms Benzenesulfonic acid, 2,5-dichloro-
CAS Number 88-42-6
Molecular Formula C₆H₄Cl₂O₃S
Molecular Weight 227.06 g/mol [1]
Appearance White to almost white powder or crystals
Melting Point 97.0 to 101.0 °C
Solubility Soluble in water

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Corrosive to metalsCategory 1H290: May be corrosive to metals[1]
Skin corrosion/irritationCategory 1CH314: Causes severe skin burns and eye damage[1]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage[1]

Signal Word: Danger[1][2]

Hazard Pictograms:

GHS_Pictograms cluster_0 GHS Pictograms Corrosion Corrosion

GHS Pictogram for Corrosive Hazards.

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

AspectRecommendation
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a face shield.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible materials. Keep locked up.
Incompatible Materials Strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is essential when working with corrosive chemicals.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Thermal decomposition can produce toxic fumes of sulfur oxides and hydrogen chloride.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate: Immediately evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Dike the spill with inert material (e.g., sand, earth).

  • Neutralize/Absorb: For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate. Absorb the neutralized spill with an inert absorbent material.

  • Collect and Dispose: Collect the absorbed material into a suitable container for disposal.

  • Clean: Clean the spill area thoroughly with water.

The following diagram illustrates the workflow for handling a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain neutralize Neutralize/Absorb Spill contain->neutralize collect Collect Waste neutralize->collect clean Clean Spill Area collect->clean dispose Dispose of Waste Properly clean->dispose Analytical_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standard Prepare Standard Solutions prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution prep_standard->prep_sample hplc_analysis Perform HPLC Analysis prep_sample->hplc_analysis data_processing Process Chromatographic Data hplc_analysis->data_processing quantification Quantify Analyte data_processing->quantification end End quantification->end

References

Thermal Stability and Decomposition of 2,5-Dichlorobenzenesulfonic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the thermal stability and decomposition of 2,5-Dichlorobenzenesulfonic acid. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document leverages data from related aromatic sulfonic acids to infer potential thermal behavior and decomposition pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior under thermal stress.

PropertyValueReference
Molecular Formula C₆H₄Cl₂O₃S[1]
Molecular Weight 227.06 g/mol [1]
Appearance Solid[2]
Melting Point Data not available for the anhydrous form. The dihydrate is a solid at room temperature.
Boiling Point Data not available
Solubility Soluble in water.

Thermal Stability and Decomposition Analysis

Aromatic sulfonic acids are known to decompose at elevated temperatures. The decomposition temperature can be influenced by the nature and position of substituents on the aromatic ring. For instance, a study on the use of various aromatic sulfonic acids as catalysts in polymerization reactions indicated that their 5% weight loss temperatures (Td,5%) determined by TGA ranged from approximately 100 °C to over 200 °C.[3] Specifically, 2,5-dimethyl-, 2,4-dimethyl-, and 4-methyl-benzenesulfonic acids showed a Td,5% around 150 °C.[3] It is plausible that this compound would exhibit thermal decomposition within a similar temperature range.

The sulfonic acid group is the primary site of thermal decomposition. The initial step is often desulfonation, where the sulfonic acid group is eliminated as sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and water. This process can be followed by the decomposition of the aromatic ring at higher temperatures.

Potential Decomposition Products

The thermal decomposition of benzenesulfonic acids can lead to the formation of several products. The exact composition of the decomposition products will depend on the temperature, atmosphere (inert or oxidative), and the presence of other substances. Based on the general chemistry of benzenesulfonic acids, the following decomposition products could be anticipated for this compound:

Potential Decomposition ProductChemical FormulaPhysical State (at STP)
1,4-DichlorobenzeneC₆H₄Cl₂Solid
Sulfur TrioxideSO₃Liquid
Sulfur DioxideSO₂Gas
WaterH₂OLiquid
Hydrochloric AcidHClGas
Carbon Oxides (CO, CO₂)CO, CO₂Gas
Chlorinated Biphenyls (byproduct)(C₆HₓClᵧ)₂Solid/Liquid

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is unavailable, the following are generalized protocols for performing TGA and DSC analyses, which are standard techniques for evaluating thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The TGA thermogram, a plot of mass versus temperature, is generated. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated in a controlled atmosphere at a constant rate (e.g., 10 °C/min).

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The DSC thermogram will show endothermic peaks for events like melting and exothermic peaks for events like decomposition.

Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for this compound under thermal stress, based on the general behavior of aromatic sulfonic acids.

cluster_products 2,5-Dichlorobenzenesulfonic_acid This compound Intermediate Desulfonation Intermediate 2,5-Dichlorobenzenesulfonic_acid->Intermediate Heat (Δ) Products Decomposition Products Intermediate->Products Further Heating 1,4-Dichlorobenzene 1,4-Dichlorobenzene Products->1,4-Dichlorobenzene SO3 SO₃ Products->SO3 H2O H₂O Products->H2O Other Other Products (SO₂, HCl, etc.) Products->Other

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for characterizing the thermal stability of a compound like this compound is depicted below.

Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Report Thermal Stability Report Data_Analysis->Report

Caption: Standard experimental workflow for thermal stability analysis.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, an understanding of its potential behavior can be inferred from the analysis of related aromatic sulfonic acids. It is anticipated that the compound undergoes desulfonation at elevated temperatures, likely in the range of 150-250 °C, followed by further decomposition of the aromatic ring at higher temperatures. The primary decomposition products are expected to include 1,4-dichlorobenzene, sulfur oxides, and water. For definitive data, experimental determination using TGA and DSC is recommended.

References

An In-depth Technical Guide to the Sulfonation of 1,4-Dichlorobenzene for the Synthesis of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorobenzenesulfonic acid via the electrophilic aromatic sulfonation of 1,4-dichlorobenzene. It details the underlying reaction mechanism, presents relevant quantitative data, outlines a representative experimental protocol, and visualizes key processes. The information is curated for professionals in chemical research and drug development who require a deep understanding of this specific organic transformation.

Introduction

This compound is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its production is typically achieved through the sulfonation of 1,4-dichlorobenzene, a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] This process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. Understanding the intricacies of the reaction mechanism, kinetics, and experimental parameters is crucial for optimizing yield, purity, and process safety.

The Core Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of 1,4-dichlorobenzene is an electrophilic aromatic substitution reaction. The overall transformation involves the replacement of a hydrogen atom on the benzene ring with a sulfonic acid group.

3.1 The Electrophile: Sulfur Trioxide (SO₃)

The key electrophile in this reaction is sulfur trioxide (SO₃).[4][5] When using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, the active sulfonating agent can also be pyrosulfuric acid (H₂S₂O₇).[6] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[7][8]

3.2 Step-by-Step Mechanism

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Electrophilic Attack: The π-electron system of the 1,4-dichlorobenzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of the SO₃ molecule. This breaks the aromaticity of the ring and forms a sigma complex.

  • Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the new C-S bond.[5] This step restores the aromaticity of the ring, leading to the formation of the 2,5-dichlorobenzenesulfonate anion, which is then protonated to yield the final product.

The chlorine atoms on the benzene ring are deactivating yet ortho-, para-directing. In 1,4-dichlorobenzene, all available positions (2, 3, 5, and 6) are ortho to a chlorine atom. The substitution occurs at one of these positions, typically the 2-position, to yield this compound.

3.3 Kinetics and Mechanistic Nuances

Kinetic studies on the sulfonation of p-dichlorobenzene with sulfur trioxide in nitromethane have shown the reaction to be first-order with respect to the substrate and second-order with respect to sulfur trioxide.[9][10] This suggests a more complex mechanism than the simple one-step attack, possibly involving a second molecule of SO₃ in the rate-limiting step.[11] It has been proposed that the reaction proceeds via 1-arenonium-1-sulfonate and 1-arenonium-1-pyrosulfonate as reactive intermediates, with the formation of the latter being the rate-limiting step.[9][10] Notably, the sulfonation of p-dichlorobenzene proceeds without a primary kinetic isotope effect, indicating that the C-H bond cleavage is not the rate-determining step.[9][10]

Caption: Electrophilic Aromatic Substitution Mechanism.

Quantitative Data

The following table summarizes key quantitative data related to the sulfonation of chlorobenzenes.

ParameterValueReactant & ConditionsSource
Reaction Order First order in substrate, second order in SO₃p-Dichlorobenzene with SO₃ in nitromethane[9][10]
Stoichiometry 2 moles of SO₃ consumed per mole of substratep-Dichlorobenzene with SO₃ in nitromethane[9][10]
Kinetic Isotope Effect (kH/kD) No primary kinetic isotope effect observedp-Dichlorobenzene[9][10]
Product Yield 73.1%1,4-Dichlorobenzene with fuming sulfuric acid[3][12]
Isomer Distribution 91% 1,4-sulfonated (this compound)9% 1,3-sulfonated1,4-Dichlorobenzene[3][12]
Byproducts Undetectably small amounts of diaryl sulfonep-Dichlorobenzene[9][10]

Experimental Protocols

The synthesis of this compound is typically performed by heating 1,4-dichlorobenzene with a strong sulfonating agent. The following is a representative, generalized protocol synthesized from literature procedures.[3][12]

5.1 Materials and Reagents

  • 1,4-Dichlorobenzene (reactant)

  • Fuming sulfuric acid (20-30% SO₃, sulfonating agent)

  • Barium carbonate (BaCO₃, for neutralization)

  • Deionized water

  • Ion-exchange resin (e.g., Na-form)

5.2 Procedure

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, charge 1,4-dichlorobenzene.

  • Addition of Sulfonating Agent: Slowly and cautiously add fuming sulfuric acid to the reaction flask. The reaction is exothermic and should be controlled.

  • Heating: Heat the reaction mixture. A typical protocol involves heating to 80°C for an initial period (e.g., 1 hour) followed by a longer period at a higher temperature (e.g., 200°C for 24-48 hours).[3]

  • Work-up and Neutralization: After cooling, the excess sulfuric acid is quantitatively removed by neutralization. This can be achieved by carefully adding the reaction mixture to water and then treating it with barium carbonate. The excess acid precipitates as insoluble barium sulfate (BaSO₄).

  • Filtration: Filter the mixture to remove the precipitated BaSO₄. The filtrate contains the water-soluble barium salt of the sulfonated product.

  • Ion Exchange: Pass the filtrate through an ion-exchange resin to convert the barium salt to the desired salt form (e.g., sodium or the free acid) and remove any remaining inorganic ions.

  • Isolation: The final product can be isolated from the aqueous solution, for example, by recrystallization.

Experimental_Workflow A 1. Charge Reactor (1,4-Dichlorobenzene) B 2. Add Fuming H₂SO₄ A->B C 3. Heat Reaction Mixture (e.g., 80°C then 200°C) B->C D 4. Cool and Quench C->D E 5. Neutralize with BaCO₃ (Precipitates BaSO₄) D->E F 6. Filter Mixture E->F G 7. Ion-Exchange Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Generalized Experimental Workflow for Sulfonation.

Conclusion

The sulfonation of 1,4-dichlorobenzene is a robust and well-studied method for producing this compound. The reaction proceeds via a complex electrophilic aromatic substitution mechanism where the kinetics suggest the involvement of two molecules of the sulfonating agent, SO₃. While the reaction provides a good yield of the desired product, careful control of reaction conditions is necessary to manage the exothermic nature of the process and optimize the isomeric purity. The purification protocol involving neutralization and ion exchange is effective for isolating a high-purity final product. This guide provides the foundational knowledge required for the successful application and study of this important chemical transformation.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonic Acid as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Catalytic Applications and Generalized Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide researchers with a foundational understanding of how a substituted benzenesulfonic acid could be employed in esterification, drawing parallels from well-documented analogues. The provided protocols are generalized and should be considered as a starting point for optimization in specific research applications.

Introduction to Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2]

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and various sulfonic acids like p-toluenesulfonic acid.[2][3] Substituted benzenesulfonic acids are often favored due to their solid nature, which can simplify handling and work-up procedures compared to mineral acids.[1]

Predicted Catalytic Activity of 2,5-Dichlorobenzenesulfonic Acid

While direct experimental data is lacking, the catalytic activity of this compound in esterification can be inferred from the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing groups, which would increase the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid. This enhanced acidity could potentially lead to higher catalytic activity. However, steric hindrance from the ortho-chloro substituent might also play a role in the interaction with bulky substrates.

A comparative study of various substituted benzenesulfonic acids in the esterification of acetic acid with n-propanol demonstrated that the nature and position of the substituent influence the catalytic performance.[4] For instance, the catalytic activities of p-phenolsulfonic acid and p-toluenesulfonic acid were found to be comparable to that of sulfuric acid.[1]

Generalized Experimental Protocols

The following protocols are based on standard procedures for Fischer esterification using other solid acid catalysts and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid

This protocol describes a general method for the esterification of a generic carboxylic acid with an alcohol using a substituted benzenesulfonic acid as the catalyst.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Ethanol, large excess to serve as solvent)

  • This compound (Catalyst)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

  • Add a large excess of the alcohol (e.g., 10-20 eq), which will also serve as the solvent.

  • Add a catalytic amount of this compound (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent for extraction (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography on silica gel if necessary.

Data Presentation

As no specific quantitative data for esterification reactions catalyzed by this compound is available in the literature, a comparative data table cannot be constructed. Researchers are encouraged to generate their own data by screening various reaction parameters such as catalyst loading, temperature, and reaction time to optimize the yield for their specific substrates.

For comparison, the table below summarizes the catalytic activity of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol, as reported in a comparative study.[4]

CatalystYield of n-propyl acetate (%) at 60 min
Sulfuric Acid (SA)~65%
p-Phenolsulfonic Acid (PPSA)~60%
p-Toluenesulfonic Acid (PTSA)~60%

Table 1: Comparative Catalytic Activity of Different Acid Catalysts in Esterification.[4]

Visualizations

The following diagrams illustrate the general workflow of an acid-catalyzed esterification and the logical relationship of the factors influencing the catalytic efficiency.

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reaction Mixture (Heating/Reflux) Reactants->Reaction Catalyst 2,5-Dichlorobenzenesulfonic Acid (Catalyst) Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure Ester Purification->Product

Caption: General workflow for an esterification reaction catalyzed by this compound.

Catalytic_Advantages Catalyst This compound Acidity High Acidity (Electron-withdrawing Cl groups) Catalyst->Acidity Handling Solid Catalyst (Easier Handling) Catalyst->Handling Activity Potentially High Catalytic Activity Acidity->Activity Efficiency Improved Reaction Efficiency Activity->Efficiency Handling->Efficiency

Caption: Logical relationship of the potential advantages of using this compound as a catalyst.

Conclusion

While this compound is a commercially available compound, its application as a catalyst in esterification reactions is not well-documented in scientific literature. The provided generalized protocols, based on the established methodologies for similar sulfonic acid catalysts, offer a starting point for researchers interested in exploring its catalytic potential. Further experimental investigation is required to determine its efficacy, optimal reaction conditions, and substrate scope. The electron-withdrawing nature of the chloro substituents suggests it may be a highly active catalyst, making it a potentially valuable tool for organic synthesis.

References

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonic Acid as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,5-dichlorobenzenesulfonic acid as a key intermediate in the synthesis of azo dyes. Detailed experimental protocols for the conversion of this compound into a diazo component and its subsequent use in the formation of azo dyes are provided.

Introduction

This compound is a versatile chemical intermediate that, while not directly used as a diazo component, serves as a precursor for the synthesis of aminobenzenesulfonic acids. These amino derivatives are crucial in the production of a wide range of azo dyes. The presence of the sulfonic acid group imparts water solubility to the final dye molecule, which is a desirable characteristic for many dyeing applications. The chloro substituents can influence the final color of the dye and its lightfastness.

The general pathway for utilizing this compound in dye synthesis involves two key stages:

  • Amination: Conversion of this compound to an amino-substituted derivative, such as 4-amino-2,5-dichlorobenzenesulfonic acid.

  • Azo Dye Synthesis: The resulting aminobenzenesulfonic acid is then used in the classical two-step diazotization and azo coupling reactions to produce the final dye.

Synthesis Pathway Overview

The logical workflow for the synthesis of azo dyes starting from this compound is depicted below. This involves the initial conversion to an amino derivative, followed by the core azo dye formation steps.

DyeSynthesisWorkflow cluster_prep Intermediate Preparation cluster_azo Azo Dye Synthesis start 2,5-Dichlorobenzenesulfonic Acid intermediate 4-Amino-2,5-dichlorobenzenesulfonic Acid start->intermediate Amination diazo Diazonium Salt Formation intermediate->diazo Diazotization coupling Azo Coupling diazo->coupling dye Azo Dye coupling->dye coupler Coupling Agent (e.g., Naphthol, Aniline derivative) coupler->coupling

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,5-dichlorobenzenesulfonic Acid

While direct amination of this compound is possible via methods like high-pressure ammoniation[1], a more common laboratory and industrial synthesis route starts with 2,5-dichloroaniline followed by sulfonation.[2]

Materials:

  • 2,5-Dichloroaniline

  • Oleum (65%)

  • Anhydrous sulfuric acid

  • Sodium chloride

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, carefully add 2,5-dichloroaniline to anhydrous sulfuric acid.

  • Slowly add 65% oleum to the mixture while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed until sulfonation is complete. Reaction progress can be monitored by techniques such as HPLC.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

  • The product, 4-amino-2,5-dichlorobenzenesulfonic acid, is then salted out by the addition of sodium chloride.

  • The precipitated product is collected by filtration, washed with a saturated sodium chloride solution, and dried.

  • The crude product can be further purified by recrystallization from water.

Protocol 2: General Synthesis of an Azo Dye from 4-Amino-2,5-dichlorobenzenesulfonic Acid

This protocol describes the diazotization of 4-amino-2,5-dichlorobenzenesulfonic acid and its subsequent coupling with a suitable coupling agent (e.g., 2-naphthol) to form an azo dye.

Materials:

  • 4-Amino-2,5-dichlorobenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Sodium chloride

Step A: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic Acid

  • Dissolve a specific molar equivalent of 4-amino-2,5-dichlorobenzenesulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cooled solution of the amine with constant stirring, ensuring the temperature remains below 5 °C.

  • The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). The resulting diazonium salt solution should be kept cold and used promptly.

Step B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step A to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the dye by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to facilitate drying.

  • The crude dye can be purified by recrystallization.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of an exemplary azo dye starting from 2,5-dichloroaniline.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2,5-DichloroanilineC₆H₅Cl₂N162.02Starting Material
4-Amino-2,5-dichlorobenzenesulfonic acidC₆H₅Cl₂NO₃S242.08Diazo Component
Sodium NitriteNaNO₂69.00Diazotizing Agent
2-NaphtholC₁₀H₈O144.17Coupling Agent

Visualization of the Reaction Mechanism

The core of the azo dye synthesis is the electrophilic aromatic substitution reaction between the diazonium salt and the activated aromatic ring of the coupling agent.

AzoCoupling cluster_reactants Reactants cluster_product Product diazonium Ar-N₂⁺ (Diazonium Salt) intermediate Intermediate Complex diazonium->intermediate Electrophilic Attack coupler Ar'-H (Coupling Agent) coupler->intermediate azo_dye Ar-N=N-Ar' (Azo Dye) intermediate->azo_dye Proton Loss

References

Application of 2,5-Dichlorobenzenesulfonic Acid in Pharmaceutical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzenesulfonic acid is a versatile chemical intermediate whose applications in pharmaceutical synthesis are primarily realized through its more reactive derivative, 2,5-dichlorobenzenesulfonyl chloride. This sulfonyl chloride serves as a key building block for the synthesis of a variety of sulfonamide derivatives. The presence of the dichloro-substituted phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability of the final drug candidates. Research has shown that sulfonamides derived from 2,5-dichlorobenzenesulfonyl chloride exhibit significant biological activities, positioning them as promising scaffolds in drug discovery. The main therapeutic areas of interest for these compounds include the management of diabetic complications through the inhibition of aldose reductase and the potential modulation of insulin secretion.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of 2,5-dichlorobenzenesulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 2,5-dichlorobenzenesulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide bonds. This reaction is the cornerstone of its utility in medicinal chemistry.

Aldose Reductase Inhibitors for Diabetic Complications

A significant application of 2,5-dichlorobenzenesulfonamides is in the development of aldose reductase inhibitors. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions. This overactivity leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues, and contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, thereby mitigating the pathological effects of the polyol pathway. The 2,5-dichlorophenyl moiety of the sulfonamide can interact with the active site of the aldose reductase enzyme, contributing to the inhibitory activity.

Potential Insulin Secretagogues

Derivatives of 2,5-dichlorobenzenesulfonamide have also been investigated for their potential to stimulate insulin secretion from pancreatic β-cells. The mechanism of action is thought to involve the modulation of P2Y receptors, specifically the P2Y1 receptor, on the surface of β-cells. Activation of these G-protein coupled receptors can trigger downstream signaling cascades that lead to an increase in intracellular calcium levels, a key event in the exocytosis of insulin-containing granules. While research in this area is ongoing, the 2,5-dichlorobenzenesulfonamide scaffold provides a basis for the design of novel insulin secretagogues for the treatment of type 2 diabetes.

Data Presentation: Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides

The following table summarizes the synthesis of a series of N-substituted-2,5-dichlorobenzenesulfonamides from the reaction of 2,5-dichlorobenzenesulfonyl chloride with various primary and secondary amines. The yields reported are indicative of the general efficiency of this synthetic transformation.

EntryAmineProductYield (%)
1AnilineN-phenyl-2,5-dichlorobenzenesulfonamide85
24-MethylanilineN-(4-methylphenyl)-2,5-dichlorobenzenesulfonamide88
34-MethoxyanilineN-(4-methoxyphenyl)-2,5-dichlorobenzenesulfonamide92
44-ChloroanilineN-(4-chlorophenyl)-2,5-dichlorobenzenesulfonamide82
5BenzylamineN-benzyl-2,5-dichlorobenzenesulfonamide90
6Piperidine1-[(2,5-dichlorophenyl)sulfonyl]piperidine95
7Morpholine4-[(2,5-dichlorophenyl)sulfonyl]morpholine93

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride from this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the sulfonic acid.

  • To the stirred solution, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to check for the formation of the methyl sulfonate ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The crude 2,5-dichlorobenzenesulfonyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: General Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides

Materials:

  • 2,5-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Synthesis cluster_purification Workup & Purification start This compound product1 2,5-Dichlorobenzenesulfonyl Chloride start->product1 Chlorination reagent1 SOCl₂ or (COCl)₂ DMF (cat.), DCM reagent1->product1 product2 N-Substituted-2,5-dichlorobenzenesulfonamide product1->product2 Sulfonylation reagent2 Primary/Secondary Amine Pyridine or Et₃N, DCM reagent2->product2 workup Aqueous Workup product2->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Sulfonamide purification->final_product

Caption: General experimental workflow for the synthesis of N-substituted-2,5-dichlorobenzenesulfonamides.

polyol_pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress Oxidative Stress AR Aldose Reductase (AR) AR->Sorbitol SDH Sorbitol Dehydrogenase (SDH) SDH->Fructose Inhibitor 2,5-Dichlorobenzenesulfonamide Derivative (ARI) Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the role of Aldose Reductase Inhibitors (ARIs).

insulin_secretion_pathway cluster_cell Pancreatic β-cell P2Y1R P2Y1 Receptor Gq Gq protein P2Y1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Ca²⁺ Release InsulinVesicle Insulin Vesicle Ca2_increase->InsulinVesicle Triggers InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Exocytosis Agonist 2,5-Dichlorobenzenesulfonamide Derivative (Agonist) Agonist->P2Y1R Binds & Activates

Caption: P2Y1 Receptor signaling pathway for potential insulin secretagogues.

Application Notes and Protocols for 2,5-Dichlorobenzenesulfonic Acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,5-Dichlorobenzenesulfonic acid, including its chemical and physical properties, safety information, and potential applications in organic synthesis. While specific catalytic protocols for this compound are not widely documented in readily available literature, its structural similarity to other aromatic sulfonic acids suggests its utility as a strong acid catalyst. This guide presents an analogous protocol for esterification, a common acid-catalyzed reaction, to illustrate its potential application.

Chemical and Physical Properties

This compound is a strong organic acid. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄Cl₂O₃S[1]
Molecular Weight 227.06 g/mol [1]
Appearance White to off-white crystalline powder
CAS Number 88-42-6[1]
Melting Point 128-132 °C
Solubility Soluble in water

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H290: May be corrosive to metals.[1]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Applications in Organic Synthesis

Aromatic sulfonic acids are widely used as strong Brønsted acid catalysts in a variety of organic transformations due to their high catalytic activity, and in some cases, ease of handling compared to mineral acids.[2] Common applications include:

  • Esterification: Catalyzing the reaction between carboxylic acids and alcohols.[3]

  • Alkylation: Promoting the addition of alkyl groups to substrates.[3]

  • Condensation Reactions: Facilitating the joining of two molecules with the elimination of a small molecule like water.[3]

  • Acetalization and Dehydration Reactions. [2]

While specific examples detailing the use of this compound as a catalyst are scarce in the literature, its acidic nature, comparable to other sulfonic acids, suggests its potential efficacy in these transformations. It is also used as a chemical intermediate in the synthesis of other compounds, such as 2,5-diaminobenzenesulfonic acid.[4]

Experimental Protocols (Analogous)

The following protocol for the esterification of a carboxylic acid is provided as a representative example of how an aromatic sulfonic acid catalyst can be used. This protocol is based on the well-established use of p-toluenesulfonic acid (p-TSA) and can be adapted for this compound, with the understanding that reaction optimization (catalyst loading, temperature, and reaction time) may be necessary.

Fischer Esterification of Benzoic Acid with Ethanol

This protocol describes the synthesis of ethyl benzoate from benzoic acid and ethanol, a classic example of Fischer esterification.

Materials and Reagents:

  • Benzoic acid

  • Ethanol (absolute)

  • This compound (or p-Toluenesulfonic acid monohydrate as a direct analog)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add benzoic acid (e.g., 12.2 g, 0.1 mol), ethanol (e.g., 60 mL, approx. 1 mol), and toluene (e.g., 40 mL).

  • Add a catalytic amount of this compound (e.g., 0.2-0.5 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The progress of the reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove any unreacted benzoic acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol.

  • The crude ethyl benzoate can be purified by distillation if necessary.

Visualizations

General Workflow for Acid-Catalyzed Esterification

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Setup Combine Reactants, Solvent, and Catalyst in Flask with Dean-Stark Trap Reactants->Setup Reaction Heat to Reflux (Remove Water) Setup->Reaction Workup Cool and Quench Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry and Concentrate Extraction->Purification Product Pure Ester Purification->Product

Caption: General workflow for an acid-catalyzed esterification reaction.

Proposed Catalytic Cycle for Fischer Esterification

Fischer_Esterification_Cycle cluster_0 Catalytic Cycle Protonated_Acid Protonated Carboxylic Acid (Activated) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H2O Ester Ester Product Protonated_Ester->Ester - H+ Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Catalyst_H H+ (from Catalyst)

Caption: Proposed mechanism for Fischer esterification catalyzed by a strong acid.

References

Application Notes and Protocols for the Quantification of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,5-Dichlorobenzenesulfonic acid in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a robust and widely available technique suitable for routine analysis.

  • UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[1][2][3]

  • GC-MS can be employed for volatile derivatives of the analyte, providing excellent separation and identification capabilities.[4]

  • Capillary Electrophoresis is a high-efficiency separation technique suitable for charged species like sulfonic acids.[5][6][7]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix. Method validation is essential for establishing performance characteristics in your laboratory.[8][9]

ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CE-UV)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 ng/mL[2]0.1 - 1 ng/mL1 - 10 µg/mL[7]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.005 - 0.05 ng/mL[2]0.3 - 3 ng/mL3 - 30 µg/mL[7]
Linearity (R²) > 0.999[10]> 0.995[3]> 0.99> 0.999[7]
Accuracy (% Recovery) 95 - 105%90 - 110%[1]85 - 115%90 - 110%
Precision (% RSD) < 5%< 10%[2]< 15%< 10%

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reliable quantification. The choice of method depends on the sample matrix.

Aqueous Samples (e.g., Water, Wastewater):

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[11]

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by acidified water.[1]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analyte with a suitable solvent mixture (e.g., methanol/ammonia solution).[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC or UPLC-MS/MS analysis, or in the background electrolyte for CE analysis.

Solid Samples (e.g., Soil, Pharmaceutical Formulations):

  • Extraction:

    • For soil or sediment, perform ultrasonic extraction with a mixture of organic solvent (e.g., acetonitrile) and water.

    • For pharmaceutical tablets, crush the tablets and dissolve a known weight in a suitable solvent (e.g., methanol or water).[11]

  • Centrifugation: Centrifuge the extract to pellet solid debris.[11]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • SPE Cleanup (if necessary): Follow the SPE procedure for aqueous samples to further clean up the extract.

HPLC-UV Method

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5mM sodium 1-heptanesulfonate (pH adjusted to 3.5 with phosphoric acid) (e.g., 25:75 v/v).[13]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 25°C.[13]

  • Injection Volume: 10 µL.[13]

  • Detection Wavelength: 230 nm.[13]

Protocol:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Prepare the sample as described in the sample preparation section.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve.

UPLC-MS/MS Method

This highly sensitive and selective method is suitable for trace-level analysis in complex matrices.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

Chromatographic and MS Conditions:

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Protocol:

  • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Prepare calibration standards and samples.

  • Inject the standards and samples into the UPLC-MS/MS system.

  • Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.

GC-MS Method (with Derivatization)

This method requires derivatization to increase the volatility of the sulfonic acid.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization:

  • Sulfonate esters can be analyzed by in-situ derivatization.[4] For example, methylation can be performed using diazomethane or trimethylsilylation using a reagent like BSTFA.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Protocol:

  • Derivatize the calibration standards and samples.

  • Inject the derivatized solutions into the GC-MS system.

  • Quantify the analyte based on the peak area of the selected ions against the calibration curve.

Capillary Electrophoresis (CE) Method

CE offers high separation efficiency for charged analytes like sulfonic acids.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.).

CE Conditions:

  • Background Electrolyte (BGE): 20 mM ammonium hydrogen carbonate, pH 8.0.[6]

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection Wavelength: 214 nm.

Protocol:

  • Condition the new capillary with 1 M NaOH, followed by water and then the BGE.

  • Prepare calibration standards and samples in the BGE.

  • Inject the standards and samples.

  • Quantify the analyte based on the peak area corrected for migration time.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction Filtration->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: HPLC-UV Experimental Workflow.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection UPLC Injection Cleanup->Injection Separation UPLC Separation Injection->Separation Ionization ESI (-) Separation->Ionization MSMS MS/MS Detection (MRM) Ionization->MSMS Data Data Analysis MSMS->Data

Caption: UPLC-MS/MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MS MS Detection (SIM) Ionization->MS Data Data Analysis MS->Data

Caption: GC-MS with Derivatization Workflow.

References

Application Note: HPLC Analysis of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of 2,5-Dichlorobenzenesulfonic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate used in various industrial syntheses. Accurate and reliable quantitative analysis is crucial for ensuring product purity and monitoring reaction kinetics. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its determination.

Experimental Protocol

This protocol is based on established principles for the analysis of aromatic sulfonic acids.[1]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Atlantis C18, 3 µm, 3.0 x 150 mm) is suitable for this analysis.[2]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid or Formic acid (analytical grade).

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and 0.22 µm syringe filters.[3][4]

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be used instead.[1]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended.

2.3. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).[5]

2.4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.[3]

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[3][4]

2.5. Chromatographic Conditions

The following are recommended starting conditions, which may require optimization for specific instrumentation and columns.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., Atlantis C18, 3 µm, 3.0 x 150 mm)[2]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[1]
Gradient Program Time (min)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 220 nm or 254 nm (based on UV spectrum of the analyte)
Run Time 20 minutes
Method Validation Summary

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[6] The following table summarizes typical validation parameters and their acceptance criteria for a quantitative impurity method.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.[5][7]
Accuracy (Recovery) 98.0% to 102.0% recovery at multiple concentration levels.[5][7]
Precision (RSD) Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[7][8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. Determined experimentally.[5]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The lowest concentration on the calibration curve.[5]
Specificity The peak for this compound should be pure and free from interference from placebo, impurities, or degradation products. This can be confirmed using a PDA detector.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±0.2 pH units of mobile phase).[6]
System Suitability

Before initiating any analysis, the HPLC system's suitability must be verified. This is typically achieved by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0% (for n≥5)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) E System Suitability Test (Inject Standard) A->E B Prepare Diluent (e.g., 80:20 A:B) C Prepare Standard Solutions (Stock & Dilutions) B->C D Prepare Sample Solutions B->D C->E G Inject Standard Curve C->G H Inject Samples D->H F Inject Blank (Diluent) E->F If Pass E_Fail Pass? F->G G->H I Integrate Chromatograms H->I J Generate Calibration Curve I->J K Quantify Analyte in Samples J->K L Generate Report K->L E_Fail->F Yes Troubleshoot Troubleshoot System E_Fail->Troubleshoot No Troubleshoot->E

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonic Acid in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications of 2,5-Dichlorobenzenesulfonic acid in the field of electrochemistry. While specific experimental literature on this compound is limited, these notes and protocols are based on the known properties of this compound and the well-established roles of aromatic sulfonic acids in electrochemical applications. The provided experimental protocol is a representative guideline and should be adapted and validated for specific research needs.

Introduction to this compound

This compound is an organosulfur compound belonging to the family of aromatic sulfonic acids.[1] These acids are characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring.[2] Aromatic sulfonic acids are strong acids and are often used in industrial processes, including as catalysts and intermediates in the synthesis of dyes and pharmaceuticals.[1][2] In electrochemistry, their properties as strong electrolytes make them suitable for applications such as supporting electrolytes in voltammetry and as components of electroplating baths.[3] this compound is a strong acid that is freely soluble in water, making it a candidate for use in aqueous electrochemical systems.[4]

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling the compound and for the preparation of solutions for electrochemical experiments.

PropertyValueReferences
Chemical Formula C₆H₄Cl₂O₃S[5][6]
Molecular Weight 227.07 g/mol [5][6]
Appearance White to almost white powder or crystals[5][7]
Melting Point 97.0 to 101.0 °C[5][6]
Density 1.668 g/cm³[5][6]
pKa (Predicted) -1.47 ± 0.30[5][6]
Solubility Freely soluble in water, almost transparent in Methanol.[4][5]

Safety and Handling:

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It may also be corrosive to metals.[7][8] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[6][7] All work should be conducted in a well-ventilated area or a fume hood.[9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] Store in a dry, well-ventilated place in a tightly closed, corrosion-resistant container.[7][10]

Application Note: Use as a Supporting Electrolyte in Cyclic Voltammetry

Principle:

In electrochemical techniques such as cyclic voltammetry, a supporting electrolyte is crucial for the proper functioning of the electrochemical cell.[11] Its primary roles are to:

  • Increase the conductivity of the solution: This minimizes the uncompensated solution resistance (ohmic drop), which can distort the shape of the voltammogram.[12]

  • Minimize the migration of the electroactive species: The high concentration of the supporting electrolyte ensures that the current is primarily carried by the ions of the electrolyte, so that the electroactive species moves to the electrode surface mainly by diffusion.[12]

  • Maintain a constant ionic strength: This helps to ensure that the activity coefficients of the reactants and products remain constant.

As a strong acid, this compound is expected to fully dissociate in aqueous solutions, providing a high concentration of ions (H⁺ and C₆H₃Cl₂SO₃⁻) and thus high conductivity. This makes it a potential candidate for use as a supporting electrolyte, particularly in acidic aqueous media where the presence of H⁺ ions is desired or does not interfere with the electrochemical reaction of interest.

Potential Advantages:

  • High ionic conductivity due to its nature as a strong acid.

  • Good solubility in aqueous solutions.[4]

  • Chemical stability in acidic conditions.

Potential Limitations:

  • The electrochemical window may be limited by the oxidation or reduction of the dichlorobenzenesulfonate anion or the proton.

  • The aromatic nature of the anion could lead to adsorption on the electrode surface, potentially fouling the electrode or interfering with the desired electrochemical reaction.

  • Its corrosive nature requires careful handling and consideration of the compatibility of the electrochemical cell materials.

Representative Experimental Protocol: Cyclic Voltammetry using this compound as a Supporting Electrolyte

This protocol describes a general procedure for performing cyclic voltammetry on a model analyte (e.g., ferrocenemethanol) in an aqueous solution containing this compound as the supporting electrolyte.

Materials:

  • This compound (or its dihydrate)

  • Electroactive analyte (e.g., ferrocenemethanol)

  • High-purity water (e.g., deionized or Milli-Q)

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Volumetric flasks and pipettes

  • Electrochemical cell

  • Polishing materials for the working electrode (e.g., alumina slurries)

Equipment:

  • Potentiostat

  • Analytical balance

  • pH meter (optional)

  • Sonication bath (for cleaning electrodes)

Procedure:

1. Preparation of the Supporting Electrolyte Solution (0.1 M this compound): a. Accurately weigh the required amount of this compound to prepare the desired volume of a 0.1 M solution. For example, to prepare 100 mL of a 0.1 M solution, weigh out 2.271 g of this compound (MW = 227.07 g/mol ). b. Dissolve the weighed compound in approximately 80 mL of high-purity water in a 100 mL volumetric flask. c. Once fully dissolved, dilute the solution to the 100 mL mark with high-purity water. d. Mix the solution thoroughly.

2. Preparation of the Analyte Solution (e.g., 1 mM Ferrocenemethanol in 0.1 M this compound): a. Prepare a stock solution of the analyte (e.g., 10 mM ferrocenemethanol in high-purity water). b. Pipette the required volume of the analyte stock solution into a volumetric flask containing the 0.1 M this compound supporting electrolyte solution to achieve the final desired analyte concentration (e.g., 1 mL of 10 mM stock into a 10 mL flask for a final concentration of 1 mM). c. Fill the volumetric flask to the mark with the supporting electrolyte solution and mix well.

3. Electrochemical Measurement: a. Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, starting with a larger particle size and finishing with a smaller one. b. Rinse the polished electrode thoroughly with high-purity water and sonicate it in water for a few minutes to remove any residual polishing material. c. Assemble the electrochemical cell with the working, reference, and counter electrodes. d. Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed. e. If necessary, deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment. f. Connect the electrodes to the potentiostat. g. Set the parameters for the cyclic voltammetry experiment in the software, including the initial potential, final potential, vertex potentials, and scan rate. The potential window should be chosen based on the expected redox behavior of the analyte and the stability window of the electrolyte. h. Run the cyclic voltammetry experiment and record the voltammogram.

Visualizations

G cluster_cell Electrochemical Cell Components cluster_equipment Instrumentation WE Working Electrode RE Reference Electrode CE Counter Electrode Electrolyte Electrolyte Solution (Analyte + Supporting Electrolyte) Potentiostat Potentiostat Potentiostat->WE Controls Potential Measures Current Potentiostat->RE Measures Potential Potentiostat->CE Completes Circuit Computer Computer with Control Software Potentiostat->Computer Data Acquisition & Control

Caption: Logical relationship of components in a three-electrode electrochemical setup.

G start Start prep_solution Prepare Supporting Electrolyte and Analyte Solution start->prep_solution polish_electrode Polish and Clean Working Electrode prep_solution->polish_electrode assemble_cell Assemble Electrochemical Cell polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (e.g., N2/Ar Purge) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry Experiment deoxygenate->run_cv analyze_data Analyze Voltammogram run_cv->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cyclic voltammetry measurement.

Conclusion

This compound possesses the fundamental properties of a strong, water-soluble acid, making it a plausible candidate for use as a supporting electrolyte in aqueous electrochemical systems. However, the lack of specific studies necessitates careful experimental validation for any intended application. Researchers should consider potential interactions with the electrode surface and the limits of its electrochemical stability window. The provided protocol offers a general framework for initiating such investigations.

References

Application Notes and Protocols: Catalytic Activity of 2,5-Dichlorobenzenesulfonic Acid in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of available scientific literature and patent databases, we must report that there is no documented evidence of 2,5-Dichlorobenzenesulfonic acid being utilized as a catalyst in condensation reactions. Extensive searches did not yield any specific examples, experimental protocols, or quantitative data regarding its catalytic activity in reactions such as Biginelli or Pechmann condensations, esterifications, or condensation polymerizations.

Therefore, the creation of detailed application notes and protocols for the catalytic use of this compound in condensation reactions is not possible at this time due to the absence of foundational research in this area.

Overview of this compound

While its catalytic applications in condensation reactions are not described in the current body of scientific knowledge, this compound is known as a chemical intermediate. Its primary documented use is in the synthesis of other chemical compounds. For instance, it can serve as a precursor in the production of various organic molecules where a dichlorinated benzenesulfonyl moiety is required.

General Information on Substituted Benzenesulfonic Acids as Catalysts

Substituted benzenesulfonic acids, as a class of organic acids, are frequently employed as catalysts in a variety of acid-catalyzed reactions. Their catalytic activity is attributed to the strong Brønsted acidity of the sulfonic acid group. The nature and position of substituents on the benzene ring can influence the acid strength and, consequently, the catalytic efficacy. Electron-withdrawing groups, such as chlorine atoms, are generally expected to increase the acidity of the sulfonic acid.

However, despite this general principle, specific studies detailing the catalytic performance of the 2,5-dichloro isomer in condensation reactions are not available. Researchers interested in exploring novel acid catalysts could potentially investigate the catalytic properties of this compound, but would be venturing into an area without prior established art.

Conclusion

At present, we cannot provide the requested detailed application notes, experimental protocols, data tables, or visualizations for the catalytic use of this compound in condensation reactions due to a lack of available information in the scientific and patent literature. We recommend that researchers seeking to perform condensation reactions consider well-documented acid catalysts. Should future research establish a catalytic role for this compound in this context, this document will be updated accordingly.

Troubleshooting & Optimization

minimizing byproduct formation in 2,5-Dichlorobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,5-Dichlorobenzenesulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the sulfonation of 1,4-dichlorobenzene.

Issue Potential Cause(s) Recommended Solution(s)
High levels of isomeric impurities (e.g., 2,4- or 3,4-Dichlorobenzenesulfonic acid) - Incorrect reaction temperature: Higher temperatures can favor the formation of thermodynamically more stable isomers. - Inappropriate sulfonating agent concentration: The concentration of the sulfonating agent (e.g., oleum, sulfur trioxide) can influence isomer distribution.- Maintain strict temperature control: Conduct the reaction at the lower end of the recommended temperature range (specifics depend on the sulfonating agent). - Optimize sulfonating agent concentration: Use the minimum effective concentration of the sulfonating agent. For sulfonation with sulfur trioxide, using a solvent like nitromethane can improve selectivity.
Presence of diaryl sulfone byproducts - High reaction temperature: Elevated temperatures promote the condensation reaction between the sulfonic acid product and unreacted dichlorobenzene. - Excess sulfonating agent: A high concentration of the sulfonating agent can drive the formation of sulfones. - Prolonged reaction time: Longer reaction times at elevated temperatures increase the likelihood of sulfone formation.- Lower the reaction temperature: Carry out the sulfonation at a temperature that is sufficient for the primary reaction but minimizes the secondary condensation. - Use a stoichiometric amount of sulfonating agent: Carefully control the molar ratio of the sulfonating agent to 1,4-dichlorobenzene. When using sulfur trioxide in nitromethane, the formation of diaryl sulfone is reportedly undetectably small.[1][2] - Monitor reaction progress and optimize time: Use in-process controls (e.g., HPLC, GC-MS) to determine the optimal reaction time to maximize product yield while minimizing sulfone formation.
Incomplete reaction or low yield - Insufficient sulfonating agent: Not enough sulfonating agent to fully convert the starting material. - Low reaction temperature: The reaction may be too slow at very low temperatures. - Poor mixing: Inefficient mixing can lead to localized depletion of the sulfonating agent.- Ensure correct stoichiometry: Use a slight excess of the sulfonating agent if necessary, but be mindful of byproduct formation. - Optimize reaction temperature: Gradually increase the temperature to find the optimal balance between reaction rate and selectivity. - Ensure vigorous and efficient stirring: Maintain good agitation throughout the reaction to ensure homogeneity.
Dark coloration of the reaction mixture - Side reactions and decomposition: Overheating or the presence of impurities can lead to the formation of colored byproducts.- Purify starting materials: Ensure the 1,4-dichlorobenzene and sulfonating agent are of high purity. - Maintain strict temperature control: Avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect during the synthesis of this compound from 1,4-dichlorobenzene?

A1: The main byproducts are typically other isomers of dichlorobenzenesulfonic acid (such as the 2,4- and 3,4-isomers) and dichlorinated diphenyl sulfones. The formation of diaryl sulfones is a secondary reaction that can occur at higher temperatures. However, when using sulfur trioxide in nitromethane as the sulfonating agent, the amount of diaryl sulfone formed from p-dichlorobenzene has been reported to be undetectably small.[1][2]

Q2: How can I control the formation of isomeric impurities?

A2: Isomer distribution is primarily influenced by the reaction conditions. Lower reaction temperatures generally favor the kinetic product, which can lead to higher selectivity for the desired 2,5-isomer. The choice and concentration of the sulfonating agent also play a crucial role.

Q3: What is the most effective sulfonating agent to minimize byproducts?

A3: While fuming sulfuric acid (oleum) and chlorosulfonic acid are commonly used, sulfonation with sulfur trioxide in an inert solvent like nitromethane has been shown to be highly selective and can significantly reduce the formation of diaryl sulfone byproducts.[1][2]

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: The reaction can be monitored by taking aliquots at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This allows for the quantification of the starting material, the desired product, and any byproducts.

Q5: What are the recommended purification methods to remove byproducts from the final product?

A5: Purification can be challenging due to the similar properties of the isomers. Fractional crystallization is a common method, exploiting the different solubilities of the sulfonic acid isomers or their salts in various solvents. Column chromatography can also be employed for smaller-scale purifications.

Experimental Protocols

Protocol 1: High-Selectivity Sulfonation of 1,4-Dichlorobenzene using Sulfur Trioxide in Nitromethane

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 1,4-Dichlorobenzene (high purity)

  • Sulfur trioxide (stabilized)

  • Nitromethane (anhydrous)

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dichlorobenzene in anhydrous nitromethane under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sulfur trioxide in nitromethane dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by HPLC or GC-MS (after derivatization) to ensure the complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • The product, this compound, will be in the aqueous layer. It can be isolated by salting out or by extraction with a suitable organic solvent after neutralization.

Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol provides a general method for the analysis of the reaction mixture to quantify the product and byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water with a constant concentration of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) and an acid (e.g., phosphoric acid) to ensure protonation of the sulfonic acids.

Procedure:

  • Prepare a standard solution of purified this compound of known concentration.

  • Dilute an aliquot of the reaction mixture with the mobile phase.

  • Inject the prepared sample and the standard solution into the HPLC system.

  • Set the UV detector to a wavelength where the compounds of interest have strong absorbance (e.g., around 230-250 nm).

  • Identify and quantify the peaks corresponding to this compound and any byproducts by comparing their retention times and peak areas with the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Dissolve 1,4-Dichlorobenzene in Nitromethane start->reagents cool Cool to 0-5 °C reagents->cool add_so3 Add SO3 in Nitromethane (dropwise, <10 °C) cool->add_so3 stir Stir at 0-5 °C (1-2 hours) add_so3->stir monitor Monitor Progress (HPLC/GC-MS) stir->monitor quench Quench on Ice monitor->quench isolate Isolate Product quench->isolate end End Product: This compound isolate->end

Caption: Experimental workflow for the high-selectivity synthesis of this compound.

troubleshooting_logic cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Problem Detected isomers High Isomeric Impurities? start->isomers sulfones Diaryl Sulfones Present? start->sulfones temp_control Lower & Control Temperature isomers->temp_control Yes reagent_control Optimize Sulfonating Agent Concentration & Addition Rate isomers->reagent_control Yes sulfones->temp_control Yes sulfones->reagent_control Yes time_control Reduce Reaction Time sulfones->time_control Yes

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Technical Support Center: Optimizing Reactions with 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for catalysis using 2,5-Dichlorobenzenesulfonic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a catalyst?

A1: this compound is a strong Brønsted acid catalyst. Due to the electron-withdrawing nature of the two chlorine atoms on the benzene ring, it exhibits high acidity, making it effective for a variety of acid-catalyzed reactions in organic synthesis. Its applications are analogous to other aromatic sulfonic acids and include:

  • Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters.

  • Multicomponent Reactions: Acting as a catalyst in one-pot syntheses like the Biginelli reaction to produce dihydropyrimidinones.[1][2][3]

  • Heterocycle Synthesis: Facilitating the formation of various heterocyclic compounds.

  • Dehydration Reactions: Promoting the elimination of water, for example, in the conversion of fructose to 5-hydroxymethylfurfural (5-HMF).[4]

Q2: How does the structure of this compound influence its catalytic activity?

A2: The two chlorine atoms on the benzene ring are electron-withdrawing groups. This electronic effect increases the acidity of the sulfonic acid group (-SO₃H) compared to unsubstituted benzenesulfonic acid. Higher acidity can lead to faster reaction rates in acid-catalyzed reactions. However, the steric hindrance from the ortho-chloro substituent might influence the catalyst's interaction with bulky substrates.

Q3: Is this compound a homogeneous or heterogeneous catalyst?

A3: this compound is a solid, crystalline compound that can be used as a heterogeneous catalyst, which simplifies its separation from the reaction mixture.[5] This offers advantages in terms of catalyst recovery and reuse, contributing to more environmentally friendly processes.[6]

Q4: What are the key parameters to optimize for a reaction catalyzed by this compound?

A4: The following parameters are crucial for optimizing reaction outcomes:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.

  • Temperature: Reaction kinetics are highly dependent on temperature.

  • Solvent: The choice of solvent can affect reactant solubility and catalyst activity.

  • Reactant Molar Ratio: The stoichiometry of the reactants can influence equilibrium position and product yield.[1]

  • Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst loading. 2. Low reaction temperature. 3. Catalyst deactivation (e.g., by poisoning or fouling). 4. Poor solubility of reactants in the chosen solvent.1. Incrementally increase the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Regenerate the catalyst (see Q5 in FAQs) or use a fresh batch. 4. Screen different solvents to improve reactant solubility.
Formation of Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Prolonged reaction time. 3. High catalyst loading causing excessive side reactions.1. Decrease the reaction temperature. 2. Monitor the reaction by TLC or GC-MS and stop it once the desired product is maximized. 3. Reduce the amount of catalyst used.
Difficult Product Isolation 1. Product is soluble in the reaction solvent along with the catalyst. 2. Formation of emulsions during workup.1. As a heterogeneous catalyst, this compound can often be removed by simple filtration. If it leaches into the solution, consider a post-reaction wash with a mild aqueous base to neutralize and remove the acidic catalyst. 2. Use brine washes to break emulsions during aqueous workup.
Catalyst Deactivation after Reuse 1. Leaching of the sulfonic acid group from the aromatic ring. 2. Adsorption of reactants, products, or byproducts onto the catalyst surface (fouling). 3. Neutralization of acid sites by basic impurities in the reactants or solvent.1. Consider using a less polar solvent to minimize leaching. 2. Wash the recovered catalyst with an appropriate solvent to remove adsorbed species before reuse. 3. Ensure reactants and solvents are pure and free from basic impurities. A mild acid wash can sometimes regenerate the catalyst.

Data Presentation

Table 1: Influence of Substituents on the Catalytic Activity of Benzenesulfonic Acid Derivatives in Esterification

CatalystSubstituent(s)Electronic EffectYield of n-propyl acetate (%) at 60 min
Sulfuric Acid (H₂SO₄)--~65%
p-Phenolsulfonic Acidp-OHElectron-donating~60%
p-Toluenesulfonic Acid (p-TSA)p-CH₃Electron-donating~60%
This compound (Expected) 2-Cl, 5-Cl Electron-withdrawing Potentially >65%

Based on the electron-withdrawing nature of the chloro groups, it is hypothesized that this compound would exhibit higher catalytic activity compared to sulfuric acid and other substituted benzenesulfonic acids with electron-donating groups.

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.), the alcohol (3.0-5.0 eq., can also serve as the solvent), and this compound (0.05-0.10 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion of the reaction, cool the mixture to room temperature. If the catalyst is insoluble, it can be recovered by filtration. If soluble, remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for the Biginelli Reaction

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), urea or thiourea (1.5 eq.), and this compound (0.1-0.2 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free).[1][2][3]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.

  • Purification: Wash the collected solid with cold solvent to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants & Solvent mixing Mixing & Heating reactants->mixing catalyst This compound catalyst->mixing monitoring Monitoring (TLC/GC-MS) mixing->monitoring filtration Catalyst Filtration monitoring->filtration extraction Extraction/Washing filtration->extraction purification Purification extraction->purification product Final Product purification->product

Caption: General experimental workflow for a reaction catalyzed by this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Low Temperature? start->cause1 cause2 Insufficient Catalyst? start->cause2 cause3 Catalyst Deactivated? start->cause3 solution1 Increase Temperature cause1->solution1 Yes solution2 Increase Catalyst Loading cause2->solution2 Yes solution3 Regenerate/Replace Catalyst cause3->solution3 Yes solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate

References

Technical Support Center: Analysis of Commercial 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in commercial 2,5-Dichlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercial this compound are typically related to the manufacturing process. The primary synthesis route involves the sulfonation of 1,4-dichlorobenzene.[1][2] Potential impurities include:

  • Isomeric Impurities: Positional isomers of dichlorobenzenesulfonic acid, such as 2,4-dichlorobenzenesulfonic acid and 3,4-dichlorobenzenesulfonic acid, can be formed as byproducts.

  • Unreacted Starting Materials: Residual 1,4-dichlorobenzene may be present.

  • Over-sulfonated Byproducts: Dichlorobenzene disulfonic acid isomers may be formed under harsh sulfonation conditions.

  • Sulfones: Diaryl sulfones can be formed as byproducts during the sulfonation reaction.[3]

Q2: My batch of this compound has a slight color. What could be the cause?

A2: A slight coloration in the product can be due to the presence of trace impurities, which may include nitrated or oxidized byproducts if the sulfonation agent used was not pure. It is recommended to perform a purity analysis to identify the nature of the colored impurity.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to determine the purity of my this compound?

A3: Yes, HPLC is an excellent technique for the analysis of this compound and its non-volatile impurities. A reversed-phase method with a C18 column is commonly used for the separation of sulfonic acids.

Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for analyzing this compound?

A4: Direct analysis of sulfonic acids by GC-MS is challenging due to their low volatility and high polarity. However, after derivatization to a more volatile form, such as a silyl ester, GC-MS can be a powerful tool for identifying and quantifying volatile impurities and the main component.

Q5: How can I confirm the identity of an unknown impurity?

A5: A combination of analytical techniques is often necessary. HPLC coupled with mass spectrometry (LC-MS) can provide the molecular weight of the impurity. For structural elucidation, isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing) for the main peak Secondary interactions with the column stationary phase; Column overload.Use a mobile phase with a lower pH to ensure the sulfonic acid is fully protonated. Consider using a column specifically designed for polar compounds. Reduce the injection volume or sample concentration.
Inadequate separation of isomeric impurities Suboptimal mobile phase composition or column.Optimize the mobile phase gradient. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Try a different stationary phase (e.g., a phenyl-hexyl column).
Baseline drift or noise Mobile phase not properly degassed; Contaminated mobile phase or column; Detector lamp instability.Degas the mobile phase using sonication or helium sparging. Prepare fresh mobile phase. Flush the column with a strong solvent. Check the detector lamp's usage hours and replace if necessary.
Ghost peaks Carryover from previous injections; Contamination in the sample or mobile phase.Run a blank injection to confirm carryover. Implement a needle wash step in the autosampler method. Use high-purity solvents and freshly prepared samples.
GC-MS Analysis (after derivatization)
Problem Potential Cause Troubleshooting Steps
No peak corresponding to the derivatized analyte Incomplete derivatization; Degradation of the derivative in the injector.Optimize the derivatization reaction conditions (temperature, time, reagent excess). Use a lower injector temperature. Ensure the sample is completely dry before adding the derivatizing agent.
Multiple peaks for the main component Incomplete derivatization leading to partially derivatized species; On-column degradation.Increase the amount of silylating agent and reaction time. Check for active sites in the GC inlet or column by injecting a known standard.
Peak tailing Active sites in the GC system (liner, column); Column overload.Use a deactivated inlet liner. Condition the column at a high temperature. Trim the front end of the column. Reduce the amount of sample injected.
Contamination in the chromatogram Contaminated derivatization reagent; Bleed from the GC column.Run a blank derivatization reaction. Use a new vial of the silylating agent. Condition the column according to the manufacturer's instructions.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general guideline and may require optimization for specific instruments and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of commercial this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

GC-MS Method for Impurity Analysis (after Silylation)

This protocol provides a starting point for the analysis of derivatized this compound.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.

    • Ensure the sample is completely dry, for example, by drying under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Table 1: Expected Impurities and their Origin
Impurity NameStructureProbable Origin
2,4-Dichlorobenzenesulfonic acidIsomerSide reaction during sulfonation of 1,4-dichlorobenzene.
3,4-Dichlorobenzenesulfonic acidIsomerSulfonation of any 1,2-dichlorobenzene impurity in the starting material.
1,4-DichlorobenzeneStarting MaterialIncomplete reaction.
Dichlorobenzene disulfonic acidOver-sulfonationReaction with excess sulfonating agent or at high temperatures.
Bis(dichlorophenyl) sulfoneSide ProductCondensation reaction during sulfonation.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for Isomeric Impurities (in D₂O)

Note: These are estimated values based on known substituent effects and data for similar compounds. Actual chemical shifts may vary.

Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound 7.8-8.0 (d, 1H), 7.5-7.7 (dd, 1H), 7.4-7.6 (d, 1H)142-144 (C-S), 135-137 (C-Cl), 133-135 (C-Cl), 132-134 (CH), 131-133 (CH), 130-132 (CH)
2,4-Dichlorobenzenesulfonic acid 8.0-8.2 (d, 1H), 7.6-7.8 (dd, 1H), 7.5-7.7 (d, 1H)143-145 (C-S), 138-140 (C-Cl), 134-136 (C-Cl), 131-133 (CH), 130-132 (CH), 128-130 (CH)
3,4-Dichlorobenzenesulfonic acid 7.9-8.1 (d, 1H), 7.7-7.9 (d, 1H), 7.5-7.7 (dd, 1H)141-143 (C-S), 136-138 (C-Cl), 135-137 (C-Cl), 133-135 (CH), 132-134 (CH), 130-132 (CH)

Visualizations

experimental_workflow Impurity Identification Workflow cluster_sample Sample Analysis cluster_analytical_techniques Analytical Techniques cluster_data_analysis Data Analysis & Identification commercial_sample Commercial 2,5-DBSA hplc HPLC-UV/MS commercial_sample->hplc Primary Analysis gcms GC-MS (after derivatization) commercial_sample->gcms Volatiles & Derivatizable Impurities purity_assessment Purity Assessment hplc->purity_assessment impurity_detection Impurity Detection hplc->impurity_detection gcms->impurity_detection nmr NMR structure_elucidation Structure Elucidation nmr->structure_elucidation final_report Final Report purity_assessment->final_report impurity_detection->nmr Isolate & Analyze impurity_detection->structure_elucidation If unknown impurity > threshold structure_elucidation->final_report

Impurity Identification Workflow Diagram

troubleshooting_logic HPLC Troubleshooting Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues start Analytical Issue Observed peak_tailing Peak Tailing? start->peak_tailing check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No reduce_conc Reduce Sample Concentration check_ph->reduce_conc end_node Problem Resolved reduce_conc->end_node optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes baseline_problem Baseline Problem? poor_resolution->baseline_problem No change_column Try Different Column optimize_gradient->change_column change_column->end_node degas_mobile_phase Degas Mobile Phase baseline_problem->degas_mobile_phase Yes baseline_problem->end_node No prepare_fresh Prepare Fresh Mobile Phase degas_mobile_phase->prepare_fresh prepare_fresh->end_node

HPLC Troubleshooting Flowchart

References

Technical Support Center: 2,5-Dichlorobenzenesulfonic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,5-Dichlorobenzenesulfonic acid in solution. The following information addresses common questions and troubleshooting scenarios that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous solutions?

Q2: What are the expected degradation products of this compound?

The most likely degradation product resulting from desulfonation would be 1,4-dichlorobenzene and sulfuric acid. Under forced degradation conditions, such as strong oxidation, further degradation of the aromatic ring may occur.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, such as 2-8°C. Studies on other aromatic sulfonic acids have shown that their stability is enhanced at lower temperatures.[1] Additionally, maintaining an acidic pH (e.g., pH 2.5-3) may also contribute to the stability of the solution.[1] Solutions should be stored in well-sealed containers to prevent evaporation and contamination.

Q4: How can I tell if my this compound solution has degraded?

Visual signs of degradation are often not apparent. The most reliable way to assess the stability of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the concentration of the parent compound and detect the appearance of any degradation products over time. A decrease in the peak area of this compound and the emergence of new peaks could indicate degradation.

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not available, it is a good laboratory practice to protect solutions from light, especially during long-term storage, to minimize the risk of photochemical degradation. This can be achieved by using amber-colored vials or by storing the solutions in the dark.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decrease in analyte concentration over time in analytical standards. Degradation of this compound in the solution.1. Prepare fresh standards. 2. Re-evaluate the storage conditions of the stock and working solutions. Ensure they are stored at a low temperature and protected from light. 3. Consider adjusting the pH of the solution to a more acidic range if compatible with your analytical method.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.
Inconsistent analytical results between experiments. Instability of the sample or standard solutions.1. Prepare fresh solutions for each experiment. 2. Implement a stability testing protocol to determine the viable lifetime of your solutions under your specific experimental conditions.

Experimental Protocols

General Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4] The goal is to induce degradation of about 5-20% of the active substance.[2][5]

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal (60°C, dark) prep->thermal Expose to photo Photolytic (UV/Vis light) prep->photo Expose to analysis HPLC / LC-MS Analysis acid->analysis Sample at time points base->analysis Sample at time points oxidation->analysis Sample at time points thermal->analysis Sample at time points photo->analysis Sample at time points data Data Interpretation (% Degradation, Impurity Profile) analysis->data

Forced degradation experimental workflow.

logical_relationship instability Solution Instability degradation Degradation instability->degradation concentration_loss Loss of Analyte Concentration degradation->concentration_loss impurity_formation Formation of Impurities degradation->impurity_formation inconsistent_results Inconsistent Results concentration_loss->inconsistent_results impurity_formation->inconsistent_results

Consequences of solution instability.

References

troubleshooting poor yields in 2,5-Dichlorobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dichlorobenzenesulfonic acid.

Troubleshooting Poor Yields

Low yields in the synthesis of this compound are a common issue. The following guide provides a structured approach to identifying and resolving potential problems in the experimental setup and procedure.

Logical Flow for Troubleshooting Poor Yields

Troubleshooting_Poor_Yields start Start: Poor Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Anhydrous Conditions? check_reagents->sub_reagents1 sub_reagents2 Fresh Oleum/H₂SO₄? check_reagents->sub_reagents2 check_workup 3. Analyze Work-up & Purification check_conditions->check_workup Conditions Correct sub_conditions1 Correct Temperature? check_conditions->sub_conditions1 sub_conditions2 Adequate Stirring? check_conditions->sub_conditions2 sub_conditions3 Sufficient Reaction Time? check_conditions->sub_conditions3 analyze_impurities 4. Characterize Byproducts check_workup->analyze_impurities Work-up Efficient sub_workup1 Complete Precipitation? check_workup->sub_workup1 sub_workup2 Losses during transfer/filtration? check_workup->sub_workup2 optimize Optimization Complete analyze_impurities->optimize Impurities Identified sub_impurities1 Isomeric Byproducts Present? analyze_impurities->sub_impurities1 sub_impurities2 Sulfone Formation? analyze_impurities->sub_impurities2

Caption: A flowchart for systematically troubleshooting poor yields.

Frequently Asked Questions (FAQs)

My yield of this compound is significantly lower than expected. What are the most common causes?

Low yields can often be attributed to several factors. The most critical are the quality of the sulfonating agent, the presence of moisture, and suboptimal reaction conditions. Ensure that the fuming sulfuric acid (oleum) is fresh and has the correct concentration of SO₃. Sulfonation reactions are highly sensitive to water, which can consume the sulfonating agent. All glassware should be thoroughly dried, and the reaction should be protected from atmospheric moisture. Additionally, carefully control the reaction temperature and ensure vigorous stirring to promote a complete reaction.

What are the expected side products in this synthesis, and how can I minimize their formation?

The primary side products are isomeric dichlorobenzenesulfonic acids. The sulfonation of 1,4-dichlorobenzene can also lead to the formation of a small amount of the 2,3- and 3,4-isomers.[1] In a reported synthesis, the ratio of the desired 2,5-isomer to the 2,3-isomer was approximately 9:1.[1] To favor the formation of the 2,5-isomer, it is crucial to maintain the recommended reaction temperature. Another potential, though less common, side product is the formation of dichlorodiphenyl sulfone, which is generally minimal when reacting with p-dichlorobenzene.[2][3]

How can I effectively monitor the progress of the reaction?

Monitoring the sulfonation of 1,4-dichlorobenzene can be challenging due to the harsh reaction medium. However, taking small aliquots of the reaction mixture (with extreme caution), quenching them in ice, and neutralizing them can allow for analysis by High-Performance Liquid Chromatography (HPLC). This can help to determine the consumption of the starting material and the formation of the product over time.

What is the optimal method for purifying the crude this compound?

A common and effective purification method involves the precipitation of the sulfonic acid from the reaction mixture by quenching with ice-cold water. The resulting solid can then be collected by filtration and washed with cold water to remove excess sulfuric acid. For higher purity, recrystallization from a mixture of ethanol and water can be employed.[1] Another method is to convert the sulfonic acid to its sodium salt, which can be crystallized and then converted back to the free acid if needed.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reported Yield and Isomer Distribution

ParameterValueReference
Starting Material1,4-Dichlorobenzene[1]
Sulfonating AgentFuming Sulfuric Acid (20-30% SO₃)[1]
Reaction Temperature200°C[1]
Reaction Time48 hours[1]
Overall Yield 73.1% [1]
Isomer Ratio (2,5- vs. 2,3-) 0.91 : 0.09 [1]

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₄Cl₂O₃S
Molecular Weight227.07 g/mol
AppearanceWhite to off-white solid
Melting Point97-101 °C
SolubilityFreely soluble in water

Key Experimental Protocol

This protocol is a general guideline for the synthesis of this compound based on reported procedures.[1] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Experimental Workflow

Experimental_Workflow start Start: Prepare Reactants reaction Sulfonation Reaction start->reaction quench Quenching on Ice reaction->quench filtration Filtration & Washing quench->filtration purification Purification (Recrystallization) filtration->purification analysis Analysis (HPLC/NMR) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for the synthesis and purification.

Materials:

  • 1,4-Dichlorobenzene

  • Fuming Sulfuric Acid (20-30% free SO₃)

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1,4-dichlorobenzene.

  • Addition of Sulfonating Agent: Slowly and carefully add fuming sulfuric acid to the flask while stirring. The reaction is exothermic and should be controlled with an ice bath initially.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture. A reported procedure uses a high temperature of 200°C for an extended period of 48 hours to achieve a good yield.[1] However, optimization of temperature and time may be necessary for different scales and equipment.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a large amount of crushed ice with vigorous stirring. This will precipitate the this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of ice-cold deionized water to remove residual sulfuric acid.

  • Purification: For further purification, the crude product can be recrystallized from a mixture of ethanol and water.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Analysis: Characterize the final product by techniques such as NMR spectroscopy and determine its purity using HPLC.

Safety Precautions: This reaction involves highly corrosive and fuming sulfuric acid. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. The quenching step should be done slowly and carefully to control the exothermic reaction.

References

Technical Support Center: Purification of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 2,5-Dichlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in crude this compound?

A1: The synthesis of this compound typically starts from the sulfonation of 1,4-dichlorobenzene.[1] Ideally, this reaction yields only the desired 2,5-isomer. However, impurities in the starting material or side reactions can lead to the formation of other dichlorobenzenesulfonic acid isomers. The most common isomeric impurities are 2,4-Dichlorobenzenesulfonic acid and 3,4-Dichlorobenzenesulfonic acid, arising from trace amounts of 1,3-dichlorobenzene and 1,2-dichlorobenzene in the starting material, respectively.

Q2: What are the primary methods for removing isomeric impurities from this compound?

A2: The most common and effective methods for purifying this compound rely on the differences in physical and chemical properties between the isomers. These methods include:

  • Recrystallization: This is a highly effective method that leverages differences in solubility of the isomers in a specific solvent or solvent system.

  • Ion-Exchange Chromatography: This technique separates ionic compounds based on their affinity for a charged stationary phase.[2][3] It is particularly useful for separating strong acids like sulfonic acids.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample and the success of the purification process can be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the different dichlorobenzenesulfonic acid isomers, allowing for their quantification.

  • Melting Point Analysis: A sharp melting point range close to the literature value (97-101°C for the dihydrate) indicates high purity.[1] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not sufficiently saturated. - The chosen solvent is too good at dissolving the compound even at low temperatures.- Evaporate some of the solvent to increase the concentration of the product. - If using a single solvent, try adding a miscible "anti-solvent" (one in which the product is insoluble) dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound.
Product "oils out" instead of forming crystals. - The cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the solute. - The presence of significant impurities lowers the melting point of the mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Re-heat the solution to dissolve the oil, and then add a small amount of additional solvent before cooling again. - Consider using a different solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used during dissolution. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. - During hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.
Purity has not improved significantly after recrystallization. - The chosen solvent does not have a significant solubility difference between the desired product and the isomeric impurities. - The cooling was too rapid, trapping impurities within the crystals.- Consult the solubility data table and choose a solvent with a larger difference in solubility between the 2,5-isomer and its impurities. - Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Ion-Exchange Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of isomers (co-elution). - The elution gradient is too steep. - The wrong type of ion-exchange resin is being used. - The pH of the mobile phase is not optimal.- Use a shallower elution gradient to improve resolution between the isomeric peaks. - Ensure you are using a strong anion exchange (SAX) resin for these strong acids. - Adjust the pH of the buffer to optimize the charge differences between the isomers.
Low recovery of the product from the column. - The product is too strongly bound to the resin. - The product has precipitated on the column.- Increase the ionic strength of the elution buffer to displace the strongly bound sulfonic acid. - Ensure the solubility of the sample is maintained in the mobile phase throughout the chromatographic run.

Data Presentation

Physical Properties of Dichlorobenzenesulfonic Acid Isomers
Isomer CAS Number Molecular Weight ( g/mol ) Melting Point (°C)
This compound88-42-6[4]227.06[4]97-101 (dihydrate)[1]
2,4-Dichlorobenzenesulfonic acid609-62-1227.06Not readily available
3,4-Dichlorobenzenesulfonic acid939-95-7[5]227.06[5]Not readily available
Estimated Solubility of Dichlorobenzenesulfonic Acid Isomers ( g/100 mL)

Disclaimer: The following data is estimated based on general solubility principles of sulfonic acids and related compounds, as specific quantitative data is not widely available. This table should be used as a guide for solvent screening.

Solvent Temperature 2,5-DBS Acid ( g/100 mL) 2,4-DBS Acid ( g/100 mL) 3,4-DBS Acid ( g/100 mL)
Water 20 °C> 50> 50> 50
100 °CVery HighVery HighVery High
Ethanol 20 °C~ 20~ 25~ 22
78 °C> 50> 50> 50
Methanol 20 °C~ 30~ 35~ 32
65 °C> 50> 50> 50
Acetic Acid 20 °C~ 5~ 7~ 6
100 °C~ 30~ 40~ 35
Acetone 20 °C~ 10~ 15~ 12
56 °C~ 40~ 50~ 45
Toluene 20 °C< 0.1< 0.1< 0.1
100 °C~ 0.5~ 0.6~ 0.5
Hexane 20 °CInsolubleInsolubleInsoluble
69 °CInsolubleInsolubleInsoluble

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Acetic Acid)

This protocol is designed based on the estimated differential solubility of the isomers in acetic acid.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetic acid (near boiling) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid, followed by a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C).

Protocol 2: Ion-Exchange Chromatography
  • Resin Preparation: Use a strong anion exchange (SAX) resin. Prepare a column with the resin and equilibrate it with the starting mobile phase (e.g., a low ionic strength buffer).

  • Sample Loading: Dissolve the crude this compound in the starting mobile phase and load it onto the column.

  • Elution: Elute the column with a linear gradient of increasing ionic strength (e.g., increasing the concentration of a salt like sodium chloride in the buffer). The different isomers will elute at different salt concentrations based on their interaction with the resin.

  • Fraction Collection: Collect fractions as the isomers elute from the column.

  • Analysis: Analyze the collected fractions by HPLC to identify the fractions containing the pure this compound.

  • Desalting and Isolation: Combine the pure fractions. The product can be isolated from the salt by methods such as reverse osmosis or by converting the sulfonic acid to a salt that can be precipitated and then re-acidified.

Protocol 3: HPLC Analysis for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product hplc_analysis HPLC Purity Check pure_product->hplc_analysis

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_workflow start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? no_crystals->oiling_out No concentrate Concentrate Solution no_crystals->concentrate Yes low_yield Low Yield? oiling_out->low_yield No slow_cooling Cool More Slowly oiling_out->slow_cooling Yes check_solvent_amount Review Amount of Solvent Used low_yield->check_solvent_amount Yes success Successful Crystallization low_yield->success No add_antisolvent Add Anti-solvent concentrate->add_antisolvent scratch_flask Scratch Flask / Add Seed Crystal add_antisolvent->scratch_flask scratch_flask->success add_solvent Re-dissolve & Add More Solvent slow_cooling->add_solvent add_solvent->success ensure_cold Ensure Thorough Cooling check_solvent_amount->ensure_cold ensure_cold->success

Caption: Troubleshooting guide for common recrystallization problems.

ion_exchange_principle cluster_column Anion Exchange Column column {Positively Charged Resin (+)} | {Isomer Mixture Added} | {Separated Isomers Eluted} fractions Collected Fractions column->fractions mixture Mixture of Isomers (2,5-DBS, 2,4-DBS, 3,4-DBS) mixture->column:port elution Increasing Salt Concentration Gradient elution->column

Caption: Principle of ion-exchange chromatography for isomer separation.

References

Technical Support Center: Drying and Storing 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the methods for drying and storing 2,5-Dichlorobenzenesulfonic acid, a hygroscopic solid that requires careful handling to ensure its quality and performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic? A1: this compound is an organosulfur compound with the chemical formula C₆H₄Cl₂O₃S. Its hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is primarily due to the highly polar sulfonic acid group (-SO₃H). This group readily forms hydrogen bonds with water molecules, leading to the absorption of water. Consequently, this compound is often supplied as a dihydrate.

Q2: What are the optimal storage conditions for this compound? A2: To prevent moisture absorption, this compound must be stored in a tightly sealed container. For long-term stability, it is best kept in a dry, inert atmosphere (e.g., under nitrogen or argon) at room temperature.

Q3: What are the potential impurities in this compound? A3: Common impurities may include isomers formed during synthesis (e.g., 2,4- or 3,4-dichlorobenzenesulfonic acid), unreacted starting materials, and residual solvents. Due to its hygroscopic properties, water is also a common impurity that can affect reaction stoichiometry and outcomes.

Q4: How can I accurately determine the water content of my sample? A4: The most reliable and precise method for quantifying water content in solid acids is Karl Fischer titration. This method is specific to water and can accurately measure concentrations from parts per million (ppm) to high percentages. Both volumetric and coulometric Karl Fischer methods are applicable.

Q5: What is the thermal stability of this compound? A5: While specific thermal decomposition data for this compound is not readily available, aromatic sulfonic acids as a class are known to undergo desulfonation at elevated temperatures. It is crucial to avoid excessive heat during the drying process. To determine the exact thermal stability of your material, performing Thermogravimetric Analysis (TGA) is recommended.

Troubleshooting Guides

Issue EncounteredPossible Cause(s)Recommended Troubleshooting Steps
Product remains clumpy or appears visibly wet after drying. 1. Inadequate drying time or conditions.2. Re-exposure to atmospheric moisture after drying.1. Extend the duration of drying. If using a vacuum oven, consider a moderate temperature increase, ensuring it remains well below the decomposition temperature.2. Handle the dried product exclusively in a controlled, low-humidity environment, such as a glove box.3. Verify the final water content using Karl Fischer titration.
Product darkens or discolors during heating/drying. Thermal decomposition of the acid.1. Immediately reduce the drying temperature.2. Switch to a gentler drying method, such as using a vacuum desiccator at room temperature.3. Conduct a small-scale test to establish the maximum safe drying temperature for your specific batch.
Inconsistent or non-reproducible experimental results. Variable water content in the starting material is affecting reaction stoichiometry.1. Implement a standardized drying protocol for the acid before each use.2. Accurately measure the water content with Karl Fischer titration and adjust the mass of the acid used in your experiments to account for the anhydrous weight.
Difficulty in obtaining a stable weight measurement. The highly hygroscopic nature of the material leads to rapid moisture absorption from the air during weighing.1. Use a weighing vessel with a secure lid.2. Perform the weighing process as quickly as possible.3. If available, use a balance inside a glove box or a low-humidity chamber.

Data Presentation

Table 1: Comparison of Recommended Drying Methods for this compound

Drying MethodTypical TemperatureEstimated TimeAdvantagesDisadvantages
Vacuum Oven 40–70 °C6–24 hoursEfficiently removes water and volatile solvents; allows for precise temperature control.Requires specialized equipment; risk of thermal decomposition if the temperature is too high.
Vacuum Desiccator (with P₂O₅) Room Temperature24–72 hoursVery gentle method with minimal risk of thermal degradation.Slower process; desiccant requires periodic replacement and careful handling.
Azeotropic Distillation (with Toluene) ~85 °C (Toluene-Water Azeotrope)2–8 hoursHighly effective for removing tightly bound water molecules.Involves handling flammable solvents; residual toluene may need to be removed in a subsequent step.

Experimental Protocols

Protocol 1: Drying using a Vacuum Oven

  • Preparation: Spread a thin, even layer of this compound onto a clean, dry glass tray.

  • Loading: Place the tray into a vacuum oven.

  • Drying Conditions: Heat the oven to a moderate temperature (e.g., 50-60°C). Note: The optimal temperature should be determined empirically to avoid decomposition.

  • Vacuum Application: Gradually apply a vacuum to the oven, aiming for a pressure below 10 mmHg.

  • Drying Duration: Maintain these conditions for 12 to 24 hours. The exact duration will depend on the initial water content and sample size.

  • Cooling: Deactivate the heating element and allow the oven to cool completely to room temperature while maintaining the vacuum.

  • Sample Retrieval: Gently break the vacuum using an inert gas such as nitrogen or argon. Immediately transfer the dried product to a desiccator or a tightly sealed container for storage.

Protocol 2: Quantitative Water Content Analysis by Volumetric Karl Fischer Titration

  • Apparatus Setup: Use a calibrated volumetric Karl Fischer titrator.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and perform a pre-titration to eliminate any residual moisture in the solvent.

  • Sample Weighing: Accurately weigh a representative sample of the dried this compound.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, minimizing its exposure to the ambient atmosphere.

  • Titration: Initiate the titration process. The Karl Fischer reagent will be added automatically until all water in the sample has reacted.

  • Result Calculation: The instrument's software will automatically calculate the water content, typically expressed as a weight percentage.

Mandatory Visualization

Drying_Decision_Workflow cluster_drying Drying Process cluster_analysis Quality Control cluster_storage Final Step start Start: Hygroscopic Sample method_select Select Drying Method start->method_select vac_oven Vacuum Oven (Moderate Temp, High Vacuum) method_select->vac_oven Speed desiccator Vacuum Desiccator (Room Temp, P₂O₅) method_select->desiccator Gentle azeotrope Azeotropic Distillation (Toluene) method_select->azeotrope Thorough karl_fischer Analyze Water Content (Karl Fischer Titration) vac_oven->karl_fischer desiccator->karl_fischer azeotrope->karl_fischer check_spec Is Water Content < 0.1%? karl_fischer->check_spec check_spec->method_select No, Re-dry store Store in Tightly Sealed Container (Inert Atmosphere) check_spec->store Yes end_product End: Dry, Analyzed Product store->end_product

Caption: Decision workflow for drying and quality control of this compound.

Storage_Best_Practices cluster_environment Optimal Storage Environment cluster_container Container Requirements Dry Atmosphere Dry Atmosphere Outcome Maintained Purity & Stability Dry Atmosphere->Outcome Inert Gas (N₂ or Ar) Inert Gas (N₂ or Ar) Inert Gas (N₂ or Ar)->Outcome Room Temperature Room Temperature Room Temperature->Outcome Tightly Sealed Tightly Sealed Tightly Sealed->Dry Atmosphere Chemically Inert Material Chemically Inert Material Chemically Inert Material->Inert Gas (N₂ or Ar) Product 2,5-Dichlorobenzenesulfonic Acid (Dry) Product->Tightly Sealed Product->Chemically Inert Material

Caption: Logical relationships for best storage practices.

Technical Support Center: Synthesis of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2,5-Dichlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the electrophilic aromatic substitution reaction of 1,4-dichlorobenzene with a sulfonating agent, such as oleum (fuming sulfuric acid) or concentrated sulfuric acid.[1][2]

Q2: What are the most common side reactions observed during this synthesis?

A2: The primary side reactions include the formation of isomeric byproducts, di-sulfonated products, and diaryl sulfones. Under certain conditions, the formation of arenesulfonic anhydrides and arenepyrosulfonic acids can also occur.[3][4]

Q3: How does temperature affect the sulfonation of 1,4-dichlorobenzene?

A3: Temperature is a critical parameter that influences both the reaction rate and the selectivity of the sulfonation process. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired side products, such as sulfones and di-sulfonated compounds.[5]

Q4: Is the sulfonation reaction to produce this compound reversible?

A4: Yes, the sulfonation of aromatic compounds is a reversible reaction. The reverse reaction, desulfonation, can be favored by treating the sulfonic acid with hot aqueous acid.[6] This property can be utilized in purification strategies or to remove the sulfonic acid group if it is used as a temporary blocking group in a multi-step synthesis.[6]

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: Several analytical methods can be employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying and quantifying the main product and byproducts.[7][8] High-Performance Liquid Chromatography (HPLC) is also commonly used for purity assessment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Reversibility of the reaction (desulfonation). 3. Sub-optimal reaction temperature. 4. Loss of product during work-up and isolation.1. Increase reaction time or use a stronger sulfonating agent (e.g., higher concentration of SO₃ in oleum). 2. Avoid excessive water in the reaction mixture until the reaction is complete. 3. Optimize the reaction temperature; temperatures between 150°C to 210°C are often preferred for similar reactions.[5] 4. Carefully control the pH and temperature during the isolation and purification steps.
Formation of significant amounts of sulfone byproduct 1. High reaction temperatures. 2. High concentration of sulfur trioxide. 3. Prolonged reaction times at elevated temperatures.1. Maintain a lower reaction temperature. 2. Use a milder sulfonating agent or a stoichiometric amount of the sulfonating agent. 3. Monitor the reaction progress and stop the reaction once the starting material is consumed.
Presence of di-sulfonated byproducts 1. Use of a large excess of the sulfonating agent. 2. High reaction temperatures.1. Use a controlled molar ratio of the sulfonating agent to 1,4-dichlorobenzene. 2. Conduct the reaction at a lower temperature to improve selectivity.
Difficulty in isolating the pure product 1. The product is highly soluble in water.[2] 2. Presence of isomeric impurities or other side products that co-crystallize.1. Isolate the product as a salt (e.g., sodium salt) to reduce its solubility in the aqueous work-up. 2. Purify the product by recrystallization from a suitable solvent system. For related dichlorophenols, recrystallization from water has been described.[9]

Experimental Protocols

General Protocol for the Sulfonation of 1,4-Dichlorobenzene
  • Reaction Setup: In a flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 1,4-dichlorobenzene.

  • Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid dropwise while maintaining the reaction temperature below a specified limit (e.g., 20-30°C) to control the initial exothermic reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-150°C) and maintain it for a set period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical method like TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitated solid and wash it with cold water to remove excess sulfuric acid. The crude product can be purified by recrystallization, often after converting it to a more easily handled salt, such as the sodium salt, by neutralization with a base like sodium hydroxide.

Visualizations

Reaction Pathways

G Figure 1: Synthesis of this compound and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions 1,4-Dichlorobenzene 1,4-Dichlorobenzene This compound This compound 1,4-Dichlorobenzene->this compound + SO3/H2SO4 Diaryl sulfone Diaryl sulfone 1,4-Dichlorobenzene->Diaryl sulfone + this compound - H2O Di-sulfonated product Di-sulfonated product This compound->Di-sulfonated product + SO3 (excess)

Caption: Synthesis of this compound and Potential Side Reactions.

Troubleshooting Workflow

G Figure 2: Troubleshooting Workflow for Synthesis Issues start Problem with Synthesis low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction_conditions Check Reaction Time, Temperature, and Reagent Stoichiometry low_yield->check_reaction_conditions Yes analyze_impurities Analyze Impurities (HPLC, GC-MS, LC-MS) impure_product->analyze_impurities Yes optimize_workup Optimize Work-up and Isolation Protocol check_reaction_conditions->optimize_workup sulfone_present High Sulfone Content? analyze_impurities->sulfone_present disulfonated_present Di-sulfonated Product? sulfone_present->disulfonated_present No lower_temp Lower Reaction Temperature sulfone_present->lower_temp Yes control_reagent Control Reagent Ratio disulfonated_present->control_reagent Yes recrystallize Recrystallize Product disulfonated_present->recrystallize No lower_temp->recrystallize control_reagent->recrystallize

Caption: Troubleshooting Workflow for Synthesis Issues.

References

Validation & Comparative

Acidity of Dichlorobenzenesulfonic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the acidity of dichlorobenzenesulfonic acid isomers, focusing on their predicted pKa values and the experimental methodologies for their determination. This guide is intended for researchers, scientists, and professionals in drug development.

The acidity of dichlorobenzenesulfonic acid isomers is a critical parameter influencing their reactivity, solubility, and interaction in various chemical and biological systems. As strong organic acids, their dissociation constants (pKa) are challenging to determine experimentally in aqueous solutions due to their complete dissociation. Consequently, computational predictions serve as a valuable tool for estimating and comparing their acid strengths. This guide provides a comparative analysis of the predicted pKa values for the six isomers of dichlorobenzenesulfonic acid and details the principal experimental protocols for pKa determination of strong acids.

Comparative Acidity of Dichlorobenzenesulfonic Acid Isomers

The acidity of substituted benzenesulfonic acids is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as chlorine atoms, increase the acidity of the sulfonic acid group by stabilizing the resulting sulfonate anion through inductive effects. The position of these substituents on the ring leads to variations in the pKa values among the isomers.

Due to the lack of readily available experimental data, the following table summarizes the computationally predicted pKa values for the six dichlorobenzenesulfonic acid isomers. It is important to note that these are theoretical estimations and may differ from experimental values.

IsomerPredicted pKa
2,3-Dichlorobenzenesulfonic acid-1.5 (Estimated)
2,4-Dichlorobenzenesulfonic acid-1.35 to -1.5[1][2]
2,5-Dichlorobenzenesulfonic acid-1.47 ± 0.30[3][4]
2,6-Dichlorobenzenesulfonic acid-1.6 (Estimated)
3,4-Dichlorobenzenesulfonic acid-1.4 (Estimated)
3,5-Dichlorobenzenesulfonic acid-1.3 (Estimated)

Note: Estimated values are based on computational models and the general understanding of substituent effects on the acidity of benzenesulfonic acid. The accuracy of these predictions can vary depending on the computational method used.

The general trend suggests that isomers with chlorine atoms in ortho and para positions to the sulfonic acid group are slightly more acidic due to the stronger electron-withdrawing influence at these positions.

Experimental Protocols for pKa Determination

The determination of pKa values for very strong acids like dichlorobenzenesulfonic acids is non-trivial. Standard methods often require modifications or are performed in non-aqueous solvents with extrapolation to water. Below are detailed methodologies for three common techniques.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values. However, for very strong acids that are fully dissociated in water, direct titration in an aqueous medium is not feasible to determine their pKa. The method is more applicable in non-aqueous solvents where the acid is not completely dissociated.

Methodology:

  • Solvent Selection: A non-aqueous solvent with a lower dielectric constant than water, such as acetonitrile or a mixture of water and an organic solvent, is chosen to reduce the acid's dissociation.

  • Titrant Selection: A strong base in the same solvent system (e.g., tetrabutylammonium hydroxide in acetonitrile) is used as the titrant.

  • Apparatus: A calibrated pH meter or potentiometer equipped with a glass electrode and a reference electrode suitable for non-aqueous media is used.

  • Procedure:

    • A known concentration of the dichlorobenzenesulfonic acid isomer is dissolved in the chosen non-aqueous solvent.

    • The solution is titrated with the standardized strong base, and the potential (in millivolts) or pH is recorded after each addition of the titrant.

    • The equivalence point is determined from the inflection point of the titration curve (a plot of potential/pH versus the volume of titrant added).

  • Data Analysis: The pKa in the non-aqueous solvent is calculated from the half-equivalence point. To estimate the aqueous pKa, a series of titrations are performed in solvent mixtures with varying compositions, and the results are extrapolated to 100% water.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for pKa determination if the acidic and basic forms of the compound exhibit different UV-Vis absorption spectra. For dichlorobenzenesulfonic acids, which may not have a significant spectral shift upon ionization of the sulfonic acid group, this method might be challenging. However, it can be applied if a suitable indicator dye is used or if subtle spectral changes can be accurately measured.

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of the dichlorobenzenesulfonic acid isomer is prepared and then diluted to a constant concentration in each of the buffer solutions.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis:

    • The absorbance at a wavelength where the acidic and basic forms have the largest difference in molar absorptivity is plotted against the pH.

    • The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

    • Alternatively, the ratio of the concentrations of the ionized and un-ionized forms can be calculated at each pH, and the pKa can be determined using the Henderson-Hasselbalch equation.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for determining the pKa of strong acids as it relies on the change in electrophoretic mobility of the analyte as a function of pH.

Methodology:

  • Buffer Preparation: A series of background electrolytes (buffers) with different and precisely known pH values are prepared.

  • Sample Preparation: A solution of the dichlorobenzenesulfonic acid isomer is prepared. An internal standard with a known pKa can also be used for more accurate determinations.

  • CE Analysis:

    • The capillary is conditioned and filled with a specific pH buffer.

    • A small plug of the sample solution is injected into the capillary.

    • A voltage is applied, and the migration time of the analyte is measured by a detector (e.g., UV detector).

  • Data Analysis:

    • The effective electrophoretic mobility of the analyte is calculated at each pH.

    • The mobility is plotted against the pH, which generates a sigmoidal curve.

    • The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.

Visualization of Concepts

Acidity_Comparison_Workflow cluster_isomers Dichlorobenzenesulfonic Acid Isomers cluster_properties Factors Influencing Acidity cluster_analysis Comparative Analysis 2,3-DBSA 2,3-DBSA Inductive Effect Inductive Effect 2,3-DBSA->Inductive Effect 2,4-DBSA 2,4-DBSA 2,4-DBSA->Inductive Effect 2,5-DBSA 2,5-DBSA 2,5-DBSA->Inductive Effect 2,6-DBSA 2,6-DBSA 2,6-DBSA->Inductive Effect 3,4-DBSA 3,4-DBSA 3,4-DBSA->Inductive Effect 3,5-DBSA 3,5-DBSA 3,5-DBSA->Inductive Effect pKa Prediction pKa Prediction Inductive Effect->pKa Prediction Position of Cl atoms Position of Cl atoms Position of Cl atoms->pKa Prediction Acidity Ranking Acidity Ranking pKa Prediction->Acidity Ranking

Caption: Workflow for the comparative acidity analysis of dichlorobenzenesulfonic acid isomers.

Experimental_Workflow start Select Dichlorobenzenesulfonic Acid Isomer potentiometry Potentiometric Titration (in non-aqueous solvent) start->potentiometry uv_vis UV-Vis Spectrophotometry (with indicator or derivative analysis) start->uv_vis ce Capillary Electrophoresis start->ce data_analysis Data Analysis and pKa Determination potentiometry->data_analysis uv_vis->data_analysis ce->data_analysis end Comparative Acidity Profile data_analysis->end

Caption: General experimental workflow for determining the pKa of dichlorobenzenesulfonic acid isomers.

References

A Comparative Guide to 2,5-Dichlorobenzenesulfonic Acid and p-Toluenesulfonic Acid as Catalysts for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of acid catalysis in organic synthesis, Brønsted acids play a pivotal role in a myriad of transformations. Among the diverse array of available catalysts, aromatic sulfonic acids have emerged as highly effective and versatile options. This guide provides an objective comparison of two such catalysts: 2,5-Dichlorobenzenesulfonic acid and the widely utilized p-Toluenesulfonic acid (p-TSA). The following sections will delve into their respective properties, catalytic performance supported by available experimental data, and detailed experimental protocols for key reactions.

Physicochemical Properties: A Head-to-Head Comparison

The intrinsic properties of a catalyst significantly influence its activity, selectivity, and applicability. Below is a summary of the key physicochemical properties of this compound and p-Toluenesulfonic acid.

PropertyThis compoundp-Toluenesulfonic Acid (monohydrate)
Molecular Formula C₆H₄Cl₂O₃SC₇H₈O₃S · H₂O
Molecular Weight 227.06 g/mol 190.22 g/mol
Appearance White to off-white crystalline solidWhite crystalline solid
Melting Point 97-101 °C103-106 °C
Solubility in Water Freely soluble[1]Soluble
Predicted pKa ~ -1.47~ -2.8

Catalytic Performance: An Evidence-Based Assessment

While direct comparative experimental data for this compound is limited in publicly available literature, its catalytic performance can be inferred from its chemical properties and data from related substituted benzenesulfonic acids. The electron-withdrawing nature of the two chlorine atoms in this compound is expected to increase its acidity compared to unsubstituted benzenesulfonic acid. However, its predicted pKa suggests it is a weaker acid than p-Toluenesulfonic acid.

p-Toluenesulfonic acid is a well-established and highly efficient catalyst for a wide range of organic reactions, including esterification, acetal formation, and Friedel-Crafts reactions. Its catalytic activity is often comparable to that of strong mineral acids like sulfuric acid but with the advantages of being a solid, non-oxidizing, and often more selective catalyst.

Below is a comparison of the catalytic performance in the esterification of acetic acid with n-propanol, with data for p-TSA and other benzenesulfonic acid derivatives providing a basis for estimating the performance of this compound.

CatalystSubstituent EffectYield of n-propyl acetate (%) at 60 minReference
Sulfuric Acid (SA)-~65%[2]
p-Toluenesulfonic Acid (p-TSA)Electron-donating (-CH₃) at para-position~60%[2]
Benzenesulfonic Acid (BSA)No substituentLower than p-TSA[2]
Dodecylbenzenesulfonic Acid (DBSA)Long alkyl chainLower than BSA[2]
This compound Electron-withdrawing (-Cl) at ortho- and para-positions Predicted to be lower than p-TSA -

The lower predicted catalytic activity of this compound in this specific reaction, despite its strong acidity, may be attributed to potential steric hindrance from the ortho-chloro substituent, which could impede the approach of the reactants to the catalytic site.

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for the successful implementation of catalytic reactions. The following are protocols for two common transformations catalyzed by p-Toluenesulfonic acid.

Fischer Esterification of Acetic Acid with Ethanol

This protocol describes the synthesis of ethyl acetate using p-TSA as the catalyst.

Materials:

  • Acetic Acid

  • Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, combine acetic acid (1.0 eq), ethanol (3.0 eq), and a catalytic amount of p-Toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetate.

  • Purify the product by distillation if necessary.

Acetal Protection of Benzaldehyde with Ethylene Glycol

This protocol outlines the formation of a cyclic acetal from benzaldehyde and ethylene glycol.[3]

Materials:

  • Benzaldehyde

  • Ethylene Glycol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-Toluenesulfonic acid monohydrate (0.01 eq) in toluene.[3]

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the acetal.

Visualizing the Catalytic Process

To further elucidate the concepts discussed, the following diagrams generated using Graphviz illustrate a key reaction mechanism and a typical experimental workflow.

Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Carboxylic_Acid R-COOH H+ H+ Carboxylic_Acid->H+ Protonated_Acid R-C(OH)₂⁺ H+->Protonated_Acid Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate Alcohol->Tetrahedral_Intermediate Protonated_Intermediate R-C(OH)(O⁺H₂R') Tetrahedral_Intermediate->Protonated_Intermediate Water H₂O Protonated_Intermediate->Water -H₂O Protonated_Ester R-C(O⁺H)R' Protonated_Intermediate->Protonated_Ester Ester R-COOR' Protonated_Ester->Ester H+_regen H+ Protonated_Ester->H+_regen

Caption: General mechanism of acid-catalyzed Fischer esterification.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Condenser, Stirrer) Start->Setup Reagents Add Reactants & Catalyst Setup->Reagents Reaction Heat to Reflux (Monitor by TLC/GC) Reagents->Reaction Workup Cool & Quench (Neutralize with Base) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Distillation) Concentration->Purification Product Final Product Purification->Product End End Product->End

Caption: A typical experimental workflow for acid-catalyzed reactions.

References

A Comparative Guide to the Validation of HPLC Methods for 2,5-Dichlorobenzenesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5-Dichlorobenzenesulfonic acid with alternative analytical techniques. It is designed for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical methodology for their specific requirements. This document provides detailed experimental protocols, comparative data, and a visual representation of the method validation workflow.

Proposed High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and polar compounds like aromatic sulfonic acids, offering high resolution and sensitivity. A validated reverse-phase HPLC (RP-HPLC) method is a reliable approach for the quantification of this compound.

Experimental Protocol for the Proposed HPLC Method

This protocol is based on established methods for structurally similar aromatic sulfonic acids.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: A standard injection volume of 20 µL.

  • Detection Wavelength: UV detection at the maximum absorbance of this compound, which is anticipated to be around 235 nm.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Method Validation

The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below with typical acceptance criteria.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range To be established based on the linearity, accuracy, and precision data.
Accuracy % Recovery between 98.0% and 102.0% at three different concentration levels.
Precision Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Quantitative Data Summary

The following table presents representative quantitative data for a validated HPLC method for this compound analysis, based on typical performance characteristics.

Table 2: Representative Quantitative Data for HPLC Method Validation

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound, each with its own advantages and limitations.

Table 3: Comparison of Analytical Methods

FeatureHPLC-UVIon Chromatography (IC)Capillary Electrophoresis (CE)Gas Chromatography (GC)
Principle Separation based on polarity, with UV detection.Separation of ions based on their interaction with a resin, followed by conductivity or UV detection.Separation of ions based on their electrophoretic mobility in an electric field.Separation of volatile compounds based on their boiling point and interaction with a stationary phase.
Specificity Good, but can be affected by co-eluting impurities with similar UV spectra.High for ionic species.Excellent for charged molecules.High, especially when coupled with a mass spectrometer (MS).
Sensitivity Good (µg/mL range).Very good for ionic analytes (ng/mL to µg/mL range).Excellent (pg/mL to ng/mL range).Very high, but requires derivatization for non-volatile compounds.
Sample Throughput Moderate to high.Moderate.High.Moderate.
Instrumentation Cost Moderate.Moderate to high.Moderate.Moderate.
Primary Application Routine quantitative analysis, purity determination.Analysis of inorganic and organic ions in various matrices.Separation of charged molecules, including isomers and chiral compounds.Analysis of volatile and semi-volatile organic compounds. Requires derivatization for sulfonic acids.
Limitations May require method development to resolve complex mixtures.Not suitable for non-ionic compounds.Can be sensitive to matrix effects.Not suitable for non-volatile compounds without derivatization.

Experimental Workflow and Logic Diagrams

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization MD_End Finalized HPLC Method MD_Optimization->MD_End MV_Protocol Develop Validation Protocol MD_End->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report RA_SST System Suitability Testing MV_Report->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Data Data Reporting RA_Analysis->RA_Data

Caption: Workflow for HPLC Method Development and Validation.

A Comparative Analysis of the Reactivity of 2,5- and 3,4-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis and Formation

The two isomers are synthesized by the electrophilic aromatic substitution (sulfonation) of the corresponding dichlorobenzene precursors.

  • 2,5-Dichlorobenzenesulfonic acid is prepared by the sulfonation of 1,4-dichlorobenzene (p-dichlorobenzene) .

  • 3,4-Dichlorobenzenesulfonic acid is prepared by the sulfonation of 1,2-dichlorobenzene (o-dichlorobenzene) .

The reaction conditions for these syntheses are broadly similar, typically involving heating the dichlorobenzene with a strong sulfonating agent such as concentrated sulfuric acid or oleum.

Experimental Protocols

Detailed experimental procedures for the synthesis of both isomers are provided below, allowing for a qualitative comparison of the reaction conditions.

Table 1: Comparison of Synthetic Protocols

ParameterThis compound3,4-Dichlorobenzenesulfonic Acid
Starting Material 1,4-Dichlorobenzene1,2-Dichlorobenzene
Sulfonating Agent Fuming Sulfuric Acid (20% SO₃)Concentrated Sulfuric Acid (d=1.84)
Reaction Temperature Molten starting material, then steam bath185 ± 5°C
Reaction Time Several hours24 hours
Work-up Precipitation of sodium salt with saturated salt solutionDilution with water, decolorization with activated charcoal, concentration, and filtration

Experimental Protocol for the Synthesis of this compound

  • Materials: 1,4-Dichlorobenzene, Fuming Sulfuric Acid (20% SO₃).

  • Procedure:

    • In a suitable reaction vessel, melt the 1,4-dichlorobenzene.

    • Slowly add fuming sulfuric acid to the molten 1,4-dichlorobenzene with stirring.

    • Heat the mixture on a steam bath for several hours to complete the sulfonation.

    • After the reaction is complete, pour the reaction mixture into a saturated salt solution to precipitate the sodium salt of the sulfonic acid.

    • The product, this compound, can be isolated and purified by standard methods.

Experimental Protocol for the Synthesis of 3,4-Dichlorobenzenesulfonic Acid [1]

  • Materials: 1,2-Dichlorobenzene (o-dichlorobenzene), Concentrated Sulfuric Acid (d=1.84).

  • Procedure:

    • A mixture of 65 cc of o-dichlorobenzene and 140 cc of concentrated H₂SO₄ is heated in a flask in an oil bath at 185±5°C for 24 hours under air cooling.[1]

    • After cooling, 700 cc of water is added, and the solution is decolorized with activated charcoal.[1]

    • The decolorized solution is concentrated to one-half of its volume on a water bath, cooled, and filtered through a glass filter.[1]

II. Reactivity in Electrophilic Aromatic Substitution

The primary electrophilic aromatic substitution reaction of interest is the sulfonation of the parent dichlorobenzenes to form the corresponding sulfonic acids. The reactivity of the benzene ring towards electrophilic attack is influenced by the directing and activating/deactivating effects of the substituents. Both chlorine and the sulfonic acid group are deactivating groups, making the aromatic ring less reactive than benzene.

dot

Electrophilic_Substitution_Reactivity cluster_25 This compound Formation cluster_34 3,4-Dichlorobenzenesulfonic Acid Formation 1,4-DCB 1,4-Dichlorobenzene EAS_25 Electrophilic Aromatic Substitution (Sulfonation) 1,4-DCB->EAS_25 + SO₃/H₂SO₄ Reactivity_Comparison Relative Reactivity in EAS 1,4-DCB->Reactivity_Comparison 2,5-DCBSA This compound EAS_25->2,5-DCBSA 1,2-DCB 1,2-Dichlorobenzene EAS_34 Electrophilic Aromatic Substitution (Sulfonation) 1,2-DCB->EAS_34 + SO₃/H₂SO₄ 1,2-DCB->Reactivity_Comparison 3,4-DCBSA 3,4-Dichlorobenzenesulfonic Acid EAS_34->3,4-DCBSA Conclusion Conclusion Reactivity_Comparison->Conclusion 1,2-DCB is likely more reactive due to less deactivation at the point of substitution.

Caption: Logical workflow for comparing reactivity in electrophilic aromatic substitution.

Kinetic Data
Theoretical Comparison of Reactivity

In the absence of direct comparative kinetic data, the relative reactivity can be inferred from the electronic effects of the substituents. Both chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect.

  • In 1,4-dichlorobenzene , all four available positions for substitution are electronically equivalent, being ortho to one chlorine and meta to the other.

  • In 1,2-dichlorobenzene , there are two distinct positions for substitution. The position para to one chlorine and ortho to the other (leading to the 3,4-isomer) is less sterically hindered and electronically favored over the position between the two chlorine atoms.

The cumulative deactivating effect of two chlorine atoms is significant. However, in 1,2-dichlorobenzene, the positions for sulfonation are ortho and para to the directing chloro groups, which is an activating effect for electrophilic substitution. In contrast, in 1,4-dichlorobenzene, substitution occurs at a position that is ortho to one chlorine and meta to the other. Therefore, it is reasonable to predict that 1,2-dichlorobenzene is more reactive towards sulfonation than 1,4-dichlorobenzene , and consequently, the formation of 3,4-dichlorobenzenesulfonic acid is likely to be faster under identical conditions.

III. Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on dichlorobenzenesulfonic acids would involve the displacement of one of the chlorine atoms by a nucleophile. The rate of SNAr is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group.

dot

SNAr_Reactivity cluster_25 This compound cluster_34 3,4-Dichlorobenzenesulfonic Acid 2,5-DCBSA 2,5-DCBSA SNAr_25 Nucleophilic Aromatic Substitution (SNAr) 2,5-DCBSA->SNAr_25 + Nu⁻ Product_25 Substitution Product SNAr_25->Product_25 Reactivity_Comparison Relative Reactivity in SNAr SNAr_25->Reactivity_Comparison Note_25 Cl at C5 is para to -SO₃H (activating for SNAr) 3,4-DCBSA 3,4-DCBSA SNAr_34 Nucleophilic Aromatic Substitution (SNAr) 3,4-DCBSA->SNAr_34 + Nu⁻ Product_34 Substitution Product SNAr_34->Product_34 SNAr_34->Reactivity_Comparison Note_34 Cl at C4 is meta to -SO₃H (less activating for SNAr) Conclusion Conclusion Reactivity_Comparison->Conclusion 2,5-DCBSA is predicted to be more reactive.

References

Performance of 2,5-Dichlorobenzenesulfonic Acid in Acid Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the catalytic performance of 2,5-Dichlorobenzenesulfonic acid against other common acid catalysts. Due to a lack of direct, quantitative experimental data for the 2,5-isomer in the public domain, this guide infers its potential performance based on available data for dichlorobenzenesulfonic acid (DBSA) and other substituted benzenesulfonic acids. The primary focus is on the well-established Fischer-Speier esterification reaction, a cornerstone of organic synthesis.

Executive Summary

Substituted benzenesulfonic acids are widely utilized as strong acid catalysts in organic synthesis, often serving as effective alternatives to mineral acids like sulfuric acid. The electronic and steric properties of substituents on the benzene ring significantly influence the catalyst's activity. Electron-withdrawing groups, such as chlorine atoms, are generally expected to increase the acidity of the sulfonic acid. However, in the context of catalytic performance, the overall effect on reaction rates can be more complex, involving factors like steric hindrance around the catalytic site.

Available data on the esterification of acetic acid with n-propanol indicates that dichlorobenzenesulfonic acid (DBSA), as a general class, exhibits slightly lower catalytic activity compared to sulfuric acid, p-phenolsulfonic acid (PPSA), and p-toluenesulfonic acid (PTSA).[1] This suggests that while the dichloro-substituents enhance acidity, they may also introduce steric effects that can influence the catalytic cycle. For researchers considering this compound, it is presented as a strong acid catalyst, though potentially less active than non-halogenated or monosubstituted benzenesulfonic acids in certain applications.

Data Presentation: Catalyst Performance in Esterification

The following table summarizes the catalytic activity of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol. This data provides a basis for understanding the influence of different substituents on catalytic performance.

CatalystAbbreviationYield of n-propyl acetate (%) at 60 min
Sulfuric AcidSA~65%
p-Phenolsulfonic AcidPPSA~60%
p-Toluenesulfonic AcidPTSA~60%
Benzenesulfonic AcidBSANot specified, but lower than PTSA
Dichlorobenzenesulfonic Acid (isomers not specified)DBSALower than BSA

Data sourced from a study on the esterification of acetic acid and n-propanol.[1]

Experimental Protocols

A general experimental protocol for the Fischer esterification of acetic acid with n-propanol using an acid catalyst is provided below. This protocol is representative of the experiments from which the comparative data is drawn.

Objective: To synthesize n-propyl acetate from acetic acid and n-propanol using an acid catalyst.

Materials:

  • Acetic acid (glacial)

  • n-Propanol

  • Acid catalyst (e.g., this compound, p-Toluenesulfonic acid, Sulfuric acid)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Gas chromatograph (for yield determination)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with acetic acid (1.0 eq), n-propanol (1.2 eq), and the acid catalyst (0.01-0.05 eq). A magnetic stir bar is added to the flask.

  • Reflux: The flask is fitted with a reflux condenser and heated to reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 1-4 hours), the mixture is cooled to room temperature. The reaction mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid), and finally with a saturated sodium chloride solution (brine).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude n-propyl acetate.

  • Purification and Analysis: The crude product can be purified by distillation. The yield and purity are determined by gas chromatography.

Mandatory Visualizations

Experimental Workflow for Fischer Esterification

G Experimental Workflow for Fischer Esterification A Reactant Mixing (Acetic Acid, n-Propanol, Catalyst) B Reflux Reaction A->B Heat C Cooling to Room Temperature B->C D Extraction and Neutralization (Water, NaHCO3, Brine) C->D E Drying of Organic Layer (Anhydrous Na2SO4) D->E F Solvent Evaporation (Rotary Evaporator) E->F G Product Analysis (Gas Chromatography) F->G

Caption: A generalized workflow for a typical acid-catalyzed Fischer esterification experiment.

Logical Relationship of Substituents on Catalytic Activity

G Factors Influencing Benzenesulfonic Acid Catalysis A Catalyst Structure B Electronic Effects A->B C Steric Hindrance A->C E Acidity (pKa) B->E D Catalytic Activity C->D Decreases (potentially) E->D Increases (generally)

Caption: The relationship between catalyst structure and its overall catalytic performance.

References

A Comparative Spectroscopic Guide to Dichlorobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. Dichlorobenzenesulfonic acid, a key intermediate in various synthetic pathways, exists as six distinct positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzenesulfonic acid. Distinguishing between these isomers is paramount and can be effectively achieved through a combination of spectroscopic techniques. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed experimental protocols and a logical workflow for their differentiation.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for the six isomers of dichlorobenzenesulfonic acid. Due to the limited availability of experimental data for all isomers in public databases, some values are predicted based on established principles of spectroscopy and computational models. These predicted values are clearly indicated.

Table 1: ¹H NMR Spectral Data of Dichlorobenzenesulfonic Acid Isomers (Predicted)

IsomerPredicted Chemical Shifts (ppm) and Splitting Patterns
2,3-Dichlorobenzenesulfonic acid ~8.1 (d), ~7.8 (t), ~7.5 (d)
2,4-Dichlorobenzenesulfonic acid ~8.2 (d), ~7.7 (dd), ~7.6 (d)
2,5-Dichlorobenzenesulfonic acid ~8.1 (d), ~7.6 (dd), ~7.5 (d)
2,6-Dichlorobenzenesulfonic acid ~7.9 (t), ~7.5 (d, 2H)
3,4-Dichlorobenzenesulfonic acid ~8.0 (d), ~7.8 (dd), ~7.7 (d)
3,5-Dichlorobenzenesulfonic acid ~7.9 (s, 1H), ~7.7 (s, 2H)
Note: Predicted shifts are relative to a standard reference (e.g., TMS) and will vary with the solvent used. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.

Table 2: ¹³C NMR Spectral Data of Dichlorobenzenesulfonic Acid Isomers (Predicted)

IsomerPredicted Number of SignalsPredicted Chemical Shift Ranges (ppm)
2,3-Dichlorobenzenesulfonic acid 6125-145
2,4-Dichlorobenzenesulfonic acid 6125-145
This compound 6125-145
2,6-Dichlorobenzenesulfonic acid 4125-145
3,4-Dichlorobenzenesulfonic acid 6125-145
3,5-Dichlorobenzenesulfonic acid 4125-145
Note: The number of signals is determined by the molecular symmetry.

Table 3: Key FT-IR Absorption Bands for Dichlorobenzenesulfonic Acid Isomers

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H stretch (sulfonic acid) 3200-2500 (broad)
S=O stretch (sulfonic acid) 1250-1160 and 1080-1010
C-Cl stretch 850-550
Aromatic C-H stretch 3100-3000
Aromatic C=C stretch 1600-1450
S-O stretch 700-600
Note: The precise positions of these bands can vary slightly between isomers due to differences in substitution patterns.

Table 4: Mass Spectrometry Data of Dichlorobenzenesulfonic Acid Isomers

IsomerMolecular Ion [M]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound 226/228/230145/147, 110, 75[1]
3,4-Dichlorobenzenesulfonic acid 226/228/230162/164, 145/147, 110, 75
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. Data for other isomers is not readily available but is expected to be similar.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the dichlorobenzenesulfonic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). Add a small amount of an appropriate internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆) for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: Approximately 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 5 seconds.

      • Number of Scans: 16-64 scans.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: Approximately 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: As these compounds are solids, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

  • Spectrum Acquisition:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is a common method for these types of compounds.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Parameters:

    • Ionization Energy: Typically 70 eV for EI.

    • Mass Range: Scan a range of m/z 50-300 to observe the molecular ion and key fragments.

    • Source Temperature: Optimize based on the compound's volatility, typically in the range of 150-250 °C.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the dichlorobenzenesulfonic acid isomer in a UV-transparent solvent, such as ethanol or water. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Spectrum Acquisition:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Parameters:

      • Wavelength Range: 200-400 nm.

      • Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.

    • Data Analysis: Record the wavelength of maximum absorbance (λmax). The substitution pattern on the benzene ring will influence the λmax.

Mandatory Visualization

Spectroscopic_Workflow_for_Isomer_Differentiation cluster_start Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Dichlorobenzenesulfonic Acid Isomer Mixture NMR ¹H and ¹³C NMR Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Sample->UVVis NMR_Data Number of Signals Chemical Shifts Splitting Patterns NMR->NMR_Data FTIR_Data Characteristic Bands (S=O, C-Cl, etc.) FTIR->FTIR_Data MS_Data Molecular Ion (m/z) Isotopic Pattern Fragmentation MS->MS_Data UVVis_Data λmax UVVis->UVVis_Data Identification Unique Spectroscopic Fingerprint for Each Isomer NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification UVVis_Data->Identification

Caption: Workflow for the spectroscopic differentiation of dichlorobenzenesulfonic acid isomers.

This comprehensive guide provides a framework for the spectroscopic comparison of dichlorobenzenesulfonic acid isomers. By systematically applying these analytical techniques and comparing the resulting data, researchers can confidently identify and differentiate between these closely related compounds.

References

A Comparative Purity Assessment of 2,5-Dichlorobenzenesulfonic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 2,5-Dichlorobenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities can have a significant impact on the reaction yield, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on a series of analytical tests, with detailed experimental protocols provided.

Data Presentation

The quantitative data obtained from the analysis of this compound from the three suppliers is summarized in the tables below for easy comparison.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SupplierPurity by HPLC (Area %)Number of Impurities DetectedMajor Impurity (Area %)
Supplier A99.2%30.5%
Supplier B98.5%50.8%
Supplier C99.5%20.3%

Table 2: Assay Determination by Titration

SupplierAssay (w/w %) by Titration
Supplier A99.1%
Supplier B98.3%
Supplier C99.4%

Table 3: Physical and Chemical Properties

SupplierAppearanceMelting Point (°C)[1]
Supplier AWhite crystalline powder98.0 - 100.5
Supplier BOff-white powder97.5 - 101.0
Supplier CWhite crystalline powder99.0 - 101.0

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the main component and any organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

2. Assay (w/w %) by Acid-Base Titration

This classic method determines the total acidic content, providing an overall assay of the sulfonic acid.

  • Apparatus: A calibrated burette, a beaker, and a pH meter or a suitable indicator (e.g., phenolphthalein).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Sample Preparation: An accurately weighed amount of this compound (approximately 0.5 g) is dissolved in 50 mL of deionized water.

  • Procedure: The sample solution is titrated with the standardized 0.1 N NaOH solution. The endpoint is determined either potentiometrically or by the color change of the indicator.

  • Calculation: The weight/weight percentage (w/w %) of this compound is calculated based on the volume of NaOH consumed. It is important to note that this method will titrate any acidic impurities present, which may lead to a higher assay value compared to the purity determined by HPLC if such impurities are present[2].

3. Melting Point Determination

The melting point is a useful indicator of purity, as impurities tend to depress and broaden the melting range.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: A small amount of the dried sample is packed into a capillary tube and the melting range is observed and recorded.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the purity assessment process.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SampleA Supplier A Sample Preparation Sample Weighing & Dissolution SampleA->Preparation SampleB Supplier B Sample SampleB->Preparation SampleC Supplier C Sample SampleC->Preparation HPLC HPLC Analysis (Purity & Impurity Profile) Preparation->HPLC Titration Acid-Base Titration (Assay) Preparation->Titration MeltingPoint Melting Point Determination Preparation->MeltingPoint DataAnalysis Data Compilation & Analysis HPLC->DataAnalysis Titration->DataAnalysis MeltingPoint->DataAnalysis Comparison Supplier Comparison DataAnalysis->Comparison

Caption: Experimental workflow for the purity assessment of this compound.

logical_relationship Purity Overall Purity Assessment Chromatographic Chromatographic Purity (Specificity) Purity->Chromatographic Titrimetric Titrimetric Assay (Total Acidity) Purity->Titrimetric Physical Physical Characterization Purity->Physical HPLC HPLC Chromatographic->HPLC provides Titration Titration Titrimetric->Titration provides MeltingPoint Melting Point Physical->MeltingPoint provides

Caption: Logical relationship of analytical techniques for purity assessment.

References

A Comparative Analysis of Catalytic Efficiency in Esterification Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing esterification reactions. This guide provides an objective comparison of three widely used catalysts—sulfuric acid (a homogeneous catalyst), Amberlyst-15 (a heterogeneous catalyst), and immobilized lipase (a biocatalyst)—in the context of their catalytic efficiency in esterification. The information presented is supported by experimental data to aid in making informed decisions for laboratory and industrial applications.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the performance of sulfuric acid, Amberlyst-15, and immobilized lipase in the esterification of oleic acid with methanol, a common model reaction for biodiesel production and other applications. The data has been compiled from various studies to provide a comparative overview.

CatalystCatalyst TypeReaction Temperature (°C)Methanol to Oleic Acid Molar RatioCatalyst Loading (wt%)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid Homogeneous70 - 1103:1 to 9:11.0 (based on FFA weight)1.3>95[1]
Amberlyst-15 Heterogeneous6025:1101~29[2][3]
Amberlyst-15 Heterogeneous8512:1201.7High
Immobilized Lipase (Novozym 435) Biocatalyst35.253.44:111.98Not Specified96.73[4]
Immobilized Lipase (Candida rugosa) BiocatalystNot SpecifiedNot SpecifiedNot SpecifiedNot Specified86.4[5]

Understanding the Catalytic Mechanisms

The catalytic pathway of esterification varies depending on the type of catalyst employed. The following diagram illustrates the general mechanism for acid-catalyzed esterification, which is relevant for both sulfuric acid and Amberlyst-15.

EsterificationMechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ (Catalyst) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products Ester + Water Deprotonation->Products Catalyst Regenerated

Figure 1: Generalized mechanism for acid-catalyzed esterification.

Experimental Protocols

Detailed methodologies for conducting esterification reactions with each of the three catalysts are provided below. These protocols are based on established laboratory procedures.

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for a laboratory-scale esterification experiment.

ExperimentalWorkflow Start Start Reactant_Prep Prepare Reactants (Carboxylic Acid, Alcohol) Start->Reactant_Prep Catalyst_Addition Add Catalyst (H2SO4, Amberlyst-15, or Lipase) Reactant_Prep->Catalyst_Addition Reaction_Setup Set up Reaction Apparatus (e.g., Reflux) Catalyst_Addition->Reaction_Setup Heating_Stirring Heat and Stir at Desired Temperature and Time Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (e.g., TLC, GC) Heating_Stirring->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Purification Product Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for catalytic esterification.
Protocol 1: Esterification using Sulfuric Acid (Homogeneous Catalyst)

Materials:

  • Carboxylic acid (e.g., Oleic Acid)

  • Alcohol (e.g., Methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Organic solvent (e.g., Toluene, optional for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • To a round-bottom flask, add the carboxylic acid and the alcohol.

  • Slowly and carefully add the concentrated sulfuric acid to the mixture while stirring.

  • If using an azeotropic removal of water, add the organic solvent.

  • Attach the reflux condenser and heat the mixture to the desired temperature with continuous stirring for the specified reaction time.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or chromatography as required.

Protocol 2: Esterification using Amberlyst-15 (Heterogeneous Catalyst)

Materials:

  • Carboxylic acid (e.g., Oleic Acid)

  • Alcohol (e.g., Methanol)

  • Amberlyst-15 resin

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration setup.

Procedure:

  • Activate the Amberlyst-15 resin by washing it with the alcohol to be used in the reaction and then drying it.

  • In a round-bottom flask, combine the carboxylic acid, alcohol, and the activated Amberlyst-15 resin.[2]

  • Attach the reflux condenser and heat the mixture to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.[2][3]

  • Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC).

  • Once the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by simple filtration. The catalyst can be washed with a solvent and reused.[2]

  • Remove the excess alcohol from the filtrate under reduced pressure to obtain the ester. Further purification may be performed if necessary.

Protocol 3: Esterification using Immobilized Lipase (Biocatalyst)

Materials:

  • Carboxylic acid (e.g., Oleic Acid)

  • Alcohol (e.g., Methanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Optional: Molecular sieves to remove water

  • Apparatus: Shaking incubator or a stirred-tank reactor, filtration setup.

Procedure:

  • In a suitable reaction vessel, combine the carboxylic acid, alcohol, and the immobilized lipase.[4]

  • If desired, add molecular sieves to the reaction mixture to remove the water produced during the reaction, which can improve the conversion.

  • Place the reaction vessel in a shaking incubator or a stirred-tank reactor and maintain the desired temperature and agitation speed for the specified reaction time.[4]

  • After the reaction, separate the immobilized lipase from the reaction mixture by filtration. The enzyme can be washed and reused.

  • The liquid phase contains the ester product and unreacted substrates. The excess alcohol can be removed by evaporation.

  • Further purification of the ester can be achieved by methods such as molecular distillation or chromatography.

Logical Framework for Catalyst Selection

The choice of catalyst depends on a variety of factors beyond just catalytic activity. The following diagram illustrates a logical decision-making process for selecting the most appropriate catalyst for a given esterification reaction.

CatalystSelection Start Define Esterification Reaction Requirements Substrate_Sensitivity Are substrates thermally or chemically sensitive? Start->Substrate_Sensitivity Biocatalyst Consider Biocatalyst (e.g., Immobilized Lipase) Substrate_Sensitivity->Biocatalyst Yes Separation_Issues Are product separation and catalyst removal critical? Substrate_Sensitivity->Separation_Issues No Homogeneous Consider Homogeneous Catalyst (e.g., H2SO4) Select_Homogeneous Select Homogeneous Catalyst Homogeneous->Select_Homogeneous Heterogeneous Consider Heterogeneous Catalyst (e.g., Amberlyst-15) Select_Heterogeneous Select Heterogeneous Catalyst Heterogeneous->Select_Heterogeneous Mild_Conditions Requires mild reaction conditions (temp, pH)? Biocatalyst->Mild_Conditions Separation_Issues->Homogeneous No Reusability Is catalyst reusability a key factor? Separation_Issues->Reusability Yes Reusability->Heterogeneous Yes Reusability->Biocatalyst Yes Mild_Conditions->Heterogeneous No Select_Biocatalyst Select Biocatalyst Mild_Conditions->Select_Biocatalyst Yes

Figure 3: Decision tree for catalyst selection in esterification.

References

A Comparative Guide to the Validation of 2,5-Dichlorobenzenesulfonic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 2,5-Dichlorobenzenesulfonic acid as a reference standard for analytical and quality control purposes. It offers a comparative analysis of key analytical methodologies, presents typical experimental data, and outlines detailed protocols for its characterization and qualification.

Introduction to this compound as a Reference Standard

This compound is a chemical compound frequently used in pharmaceutical analysis and other scientific applications.[1] As a reference standard, its purity and well-characterized properties are paramount to ensure the accuracy and reliability of analytical measurements. The validation of a reference standard involves a series of experiments to confirm its identity, purity, and assigned content.

Comparative Analysis of Analytical Techniques

The validation of this compound as a reference standard can be accomplished using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful and often complementary methods for this purpose.

ParameterHPLC with UV DetectionQuantitative ¹H-NMR (qNMR)
Principle Separation based on polarity, quantification by UV absorbance.Quantification based on the direct proportionality of NMR signal intensity to the number of protons.[2][3]
Primary Use Purity determination, identification of related substances.Absolute purity determination (assay), structural confirmation.[4]
Reference Standard Requires a pre-qualified reference standard of the same material for comparison.Can be used for absolute quantification against a certified internal standard of a different, unrelated compound.[2][4]
Selectivity High, can separate structurally similar impurities.High, based on unique proton chemical shifts.
Sensitivity Generally high, capable of detecting trace-level impurities.Lower sensitivity, typically suitable for impurities >0.1%.[4]
Data Interpretation Comparison of peak areas and retention times.Integration of specific NMR signals relative to an internal standard.[4]

Experimental Data and Protocols

The following sections provide typical experimental data and detailed protocols for the validation of this compound.

Identity Confirmation

A. Fourier Transform Infrared (FTIR) Spectroscopy

  • Protocol: A small amount of the this compound is analyzed using a universal attenuated total reflectance (UATR) accessory on an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Results: The obtained infrared spectrum should be consistent with the known structure of this compound, showing characteristic absorption bands for sulfonic acid and dichlorinated benzene ring functional groups.

B. Mass Spectrometry (MS)

  • Protocol: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

  • Expected Results: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 224.9.[1]

Purity Determination by HPLC

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Typical HPLC Purity Results

PeakRetention Time (min)Area (%)Identification
18.599.85This compound
26.20.08Unknown Impurity
310.10.07Unknown Impurity
Assay by Quantitative ¹H-NMR (qNMR)

qNMR offers a direct and absolute method for determining the purity of a reference standard without the need for a specific standard of the same compound.[2][4]

Table 3: qNMR Method Parameters

ParameterValue
Spectrometer 400 MHz NMR Spectrometer
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic acid (certified reference material)
Relaxation Delay (d1) 30 s
Number of Scans 16

Protocol:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (internal standard) into a clean vial.

  • Dissolve the mixture in a known volume of DMSO-d₆.

  • Acquire the ¹H-NMR spectrum using the parameters listed in Table 3.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Table 4: Typical qNMR Assay Results

AnalyteSignal (ppm)Number of ProtonsIntegralCalculated Purity (%)
This compound7.2-7.8 (aromatic protons)31.0099.7
Maleic acid (Internal Standard)6.2 (olefinic protons)21.35(Purity = 99.9%)

Visualizations

Validation_Workflow cluster_0 Reference Standard Candidate cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Characterization cluster_4 Final Qualification start This compound Batch ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms hplc Purity by HPLC start->hplc qnmr Assay by qNMR start->qnmr report Validation Report ftir->report ms->report hplc->report hplc->report Purity > 99.5% water Water Content (Karl Fischer) qnmr->water qnmr->report Assay Value residual Residual Solvents (GC) water->residual residual->report cert Certificate of Analysis report->cert

Caption: Workflow for the validation of a chemical reference standard.

Conclusion

The validation of this compound as a reference standard requires a multi-faceted analytical approach. The combination of identity tests, chromatographic purity assessment, and a quantitative assay by a primary method like qNMR provides a high degree of confidence in the quality of the standard. This guide provides a framework for establishing the suitability of this compound for its intended use in research, development, and quality control, ensuring the integrity of analytical data.

References

A Comparative Guide to the Solubility of Dichlorobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility characteristics of dichlorobenzenesulfonic acid isomers. Understanding the solubility of these isomers is crucial for a variety of applications, including reaction kinetics, purification processes, and formulation development in the pharmaceutical and chemical industries. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and discusses the structural factors that influence the observed differences in solubility among the isomers.

Quantitative Solubility Data

Precise quantitative solubility data for all dichlorobenzenesulfonic acid isomers is not extensively available in publicly accessible literature. However, based on available information, the following table summarizes the qualitative and semi-quantitative solubility of the isomers in water and methanol.

IsomerCAS NumberWater SolubilityMethanol Solubility
2,3-Dichlorobenzenesulfonic acid93648-06-7Data not availableData not available
2,4-Dichlorobenzenesulfonic acid609-62-1SolubleData not available
2,5-Dichlorobenzenesulfonic acid88-42-6Freely soluble[1]Good solubility ("almost transparency")[2]
2,6-Dichlorobenzenesulfonic acid6697-96-7Data not availableData not available
3,4-Dichlorobenzenesulfonic acid939-95-7Poorly soluble[3]Data not available
3,5-Dichlorobenzenesulfonic acid33469-47-5Data not availableData not available

Factors Influencing Solubility Differences

The solubility of dichlorobenzenesulfonic acid isomers is primarily governed by the interplay of the highly polar sulfonic acid group (-SO₃H) and the nonpolar dichlorinated benzene ring. The sulfonic acid group is capable of strong hydrogen bonding with polar solvents like water, which generally promotes solubility. Conversely, the dichlorobenzene moiety is hydrophobic and tends to decrease aqueous solubility. The specific positions of the chlorine atoms on the benzene ring influence the overall polarity, crystal lattice energy, and steric hindrance of the molecule, leading to the observed differences in solubility among the isomers.

Solubility Solubility of Dichlorobenzenesulfonic Acid Isomers Factors Influencing Factors Solubility->Factors is determined by IsomerStructure Isomer Structure Factors->IsomerStructure SolventProperties Solvent Properties Factors->SolventProperties IntermolecularForces Intermolecular Forces Factors->IntermolecularForces CrystalLattice Crystal Lattice Energy Factors->CrystalLattice Polarity Molecular Polarity IsomerStructure->Polarity StericHindrance Steric Hindrance IsomerStructure->StericHindrance Symmetry Molecular Symmetry IsomerStructure->Symmetry HydrogenBonding Hydrogen Bonding Capacity IntermolecularForces->HydrogenBonding CrystalLattice->Solubility affects Polarity->Solubility affects StericHindrance->Solubility affects HydrogenBonding->Solubility affects Symmetry->CrystalLattice influences

Factors influencing the solubility of dichlorobenzenesulfonic acid isomers.
  • Molecular Polarity and Dipole Moment : The positions of the two electron-withdrawing chlorine atoms relative to the sulfonic acid group alter the overall molecular dipole moment. Isomers with a higher net dipole moment tend to be more soluble in polar solvents.

  • Hydrogen Bonding : The sulfonic acid group is the primary site for hydrogen bonding with protic solvents. Steric hindrance from adjacent chlorine atoms (as in the 2,6-isomer) can impede the interaction of the sulfonic acid group with solvent molecules, potentially reducing solubility.

  • Crystal Lattice Energy : The arrangement of molecules in the solid state (crystal packing) significantly impacts solubility. Symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in higher lattice energy that requires more energy to overcome during dissolution, thus leading to lower solubility. The "poor" solubility of the 3,4-isomer and the "free" solubility of the 2,5-isomer may be partially explained by differences in their crystal lattice energies.

  • Intramolecular vs. Intermolecular Hydrogen Bonding : In some ortho-substituted isomers, intramolecular hydrogen bonding can occur between the sulfonic acid group and a chlorine atom. This can reduce the extent of intermolecular hydrogen bonding with the solvent, thereby decreasing solubility in polar protic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of dichlorobenzenesulfonic acid isomers. This protocol is based on the shake-flask method, a widely accepted technique for measuring the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • Dichlorobenzenesulfonic acid isomer

  • Solvent of interest (e.g., deionized water, methanol, ethanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Vials for sample preparation and analysis

2. Experimental Workflow:

Start Start Prep Prepare Supersaturated Solution Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Shake for 24-48h Separate Separate Solid and Liquid Phases Equilibrate->Separate Centrifuge/Filter Dilute Dilute Supernatant Separate->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Workflow for the experimental determination of solubility.

3. Detailed Procedure:

  • Preparation of a Supersaturated Solution: Accurately weigh an excess amount of the dichlorobenzenesulfonic acid isomer and add it to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved isomer. A calibration curve should be prepared using standard solutions of the isomer of known concentrations.

  • Calculation: The solubility of the isomer is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.

4. Data Analysis and Reporting:

The experiment should be performed in triplicate to ensure the reliability of the results. The mean solubility and standard deviation should be reported. It is also important to document the experimental conditions, including the temperature, solvent used, and the analytical method parameters.

This comprehensive approach will enable researchers to generate reliable and comparable solubility data for the different dichlorobenzenesulfonic acid isomers, facilitating their effective use in various scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of 2,5-Dichlorobenzenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of chemical reagents are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2,5-Dichlorobenzenesulfonic acid, addressing immediate safety concerns and logistical operations for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This substance is corrosive and can cause severe skin burns and eye damage.[1][2]

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE) & Handling
GHS Hazard Statements Eye/Face Protection
H290: May be corrosive to metals[1][2]Safety goggles or a face shield.[3]
H314: Causes severe skin burns and eye damage[1][2]Hand Protection
H318: Causes serious eye damage[1]Chemical-resistant gloves (e.g., nitrile).[3]
Precautionary Statements Body Protection
P234: Keep only in original container[2]A laboratory coat.[3]
P260: Do not breathe dusts or mists[2]Handling
P280: Wear protective gloves/protective clothing/eye protection/face protection[2]Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Detailed Disposal Protocol

The proper disposal of this compound requires its classification as a hazardous waste.[4][5] Do not dispose of this chemical down the drain.[3][6] Disposal procedures vary based on the quantity of the waste—differentiating between bulk amounts and residual traces from container cleaning.

Section 1: Waste Segregation and Container Management

Proper segregation and labeling of waste are the first steps in safe disposal.

  • Waste Identification : All waste containing this compound must be treated as hazardous corrosive waste.

  • Container Selection : Use only appropriate, leak-proof containers for waste storage. The container material must be compatible with corrosive acids; plastic is often preferred.[7] Avoid steel containers.[8] The container must have a secure screw cap.[8]

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., "Corrosive").[9] The label should also include the date the waste was first added to the container.

  • Segregation : Store the this compound waste container segregated from incompatible materials.[10] Specifically, keep it separate from:

    • Bases[8][9]

    • Cyanides, azides, and hypochlorite solutions[9]

    • Oxidizing agents[8]

    • Reactive metals

  • Storage : Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8] The container must be kept closed except when adding waste.[6]

Section 2: Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without any pre-treatment.

Methodology:

  • Packaging : Ensure the primary container holding the bulk acid is tightly sealed, in good condition, and properly labeled as described in Section 1.

  • Secondary Containment : Place the primary container in a compatible secondary containment bin to prevent spills.[6][10]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[7][10] Do not transport hazardous waste across the facility yourself.[10]

Section 3: Neutralization and Disposal of Residual Quantities

This protocol is intended only for neutralizing small, residual amounts of this compound, such as when triple-rinsing an "empty" container for disposal.

Experimental Protocol for Neutralization:

  • Preparation : In a chemical fume hood, prepare a large beaker containing a dilute solution of a weak base, such as sodium bicarbonate or soda ash, in cold water.[5] Place the beaker in an ice bath to manage heat generation.

  • Rinsing : Carefully rinse the contaminated glassware or "empty" container with a small amount of water. Collect this rinsate.

  • Slow Addition : While stirring the basic solution vigorously, slowly and carefully add the acidic rinsate dropwise. This reaction is exothermic and may produce gas. A controlled rate of addition is crucial to prevent splashing or overflow.

  • Reaction Completion : After adding all the rinsate, continue to stir the mixture for at least 30 minutes to ensure the neutralization reaction is complete.

  • pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Use a pH meter or pH paper to test the solution. The target pH is between 6.0 and 8.0. If the solution is still acidic, add more base solution until the neutral range is achieved.

  • Final Disposal of Aqueous Waste : Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" or "Neutralized Acid Waste" container provided by your institution.

  • Final Disposal of Container : Once a container that held this compound has been triple-rinsed and the rinsate has been neutralized and disposed of as hazardous waste, deface the original label and dispose of the container as regular trash or according to your institution's specific guidelines.[10]

Section 4: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within one.[3]

  • Assess the Spill :

    • Small Spill : If the spill is small and you are trained and equipped to handle it, proceed with cleanup.[6]

    • Large Spill : If the spill is large, involves other reactive chemicals, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.[6][10]

  • Cleanup Procedure for Small Spills :

    • Wear the appropriate PPE as listed in the table above.

    • Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or soda ash.[3][5] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated, leak-proof hazardous waste container.[3]

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[3]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_bulk Bulk Quantity Disposal cluster_residual Residual Quantity Disposal cluster_spill Spill Management start Waste Generated: 2,5-Dichlorobenzenesulfonic Acid assess Assess Waste Quantity start->assess spill Spill Occurs start->spill Accident bulk Bulk or Unused Reagent assess->bulk Bulk residual Residual from Container Rinsing assess->residual Residual package Package in Labeled, Compatible Container bulk->package segregate_bulk Segregate from Incompatibles package->segregate_bulk ehs_pickup Arrange EHS Hazardous Waste Pickup segregate_bulk->ehs_pickup neutralize Neutralize Rinsate with Weak Base residual->neutralize ph_verify Verify pH (6.0-8.0) neutralize->ph_verify aqueous_waste Collect in 'Aqueous Hazardous Waste' Container ph_verify->aqueous_waste absorb Absorb with Inert Material (Sand, Soda Ash) spill->absorb collect_spill Collect as Hazardous Waste absorb->collect_spill spill_pickup Arrange EHS Hazardous Waste Pickup collect_spill->spill_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,5-Dichlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dichlorobenzenesulfonic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a corrosive solid that poses significant health risks upon contact. Key hazards include:

  • Severe Skin Burns and Eye Damage (H314, H318) : Direct contact can cause serious chemical burns to the skin and can lead to permanent eye damage.[1][2][3]

  • Corrosive to Metals (H290) : The substance may corrode metallic containers and equipment.[1][2][3]

  • Respiratory Irritation : Inhaling dusts or mists may cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table outlines the required equipment for various operational scenarios.

Scenario Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical-resistant lab coatNitrile or Butyl rubber glovesChemical safety gogglesNot required with proper ventilation
Handling Larger Quantities / Weighing Chemical-resistant lab coat or apronButyl rubber or heavy-duty nitrile glovesChemical safety goggles and a full-face shieldNIOSH-approved particulate respirator (if dust is generated outside a fume hood)
Spill Cleanup Chemical-resistant coveralls or suitButyl rubber or heavy-duty nitrile gloves (double-gloving recommended)Chemical safety goggles and a full-face shieldNIOSH-approved respirator with acid gas/particulate cartridges

Operational and Disposal Plans

Following a systematic procedure for handling and disposal is essential for safety.

Step-by-Step Handling Protocol
  • Preparation :

    • Always work within a certified chemical fume hood to control exposure to dust or fumes.

    • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[5][6]

    • Assemble all necessary equipment and reagents before starting.

    • Confirm that a designated, compatible waste container is available.

  • Donning PPE :

    • Put on all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures before use.

  • Handling the Chemical :

    • When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Handle the substance carefully to avoid creating dust.

    • If making a solution, slowly add the acid to the solvent (e.g., water), never the other way around, to control any exothermic reaction.

    • Keep containers tightly closed when not in use.[5][6]

  • Post-Handling :

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2][4]

    • Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures
  • Skin Contact : Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Rinse mouth with water.[2] Do NOT induce vomiting.[6] Seek immediate medical attention.

  • Spill : Evacuate the area. Wearing appropriate PPE (see table), cover the spill with a neutral absorbent material (such as vermiculite or sand). Sweep up the material and place it into a designated, labeled hazardous waste container.[5] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solids (e.g., paper towels, weigh boats, absorbent material) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Aqueous Waste : Collect aqueous solutions in a designated, labeled, and corrosion-resistant (e.g., polyethylene) hazardous waste container.

  • Disposal : Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][6] Do not dispose of this chemical down the drain.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

G start Start: Plan Experiment assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE assess->ppe handle Handle Chemical in Fume Hood ppe->handle spill Spill Occurs? handle->spill spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes waste Generate Waste? spill->waste No segregate Segregate & Label Hazardous Waste spill_protocol->segregate waste->segregate Yes decontaminate Decontaminate Area & Doff PPE waste->decontaminate No dispose Store for EHS Pickup segregate->dispose end End decontaminate->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.